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4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine Documentation Hub

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  • Product: 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine
  • CAS: 81216-90-2

Core Science & Biosynthesis

Foundational

2-amino-4-(3-bromothiophen-2-yl)thiazole molecular weight and formula

This is an in-depth technical guide on the physicochemical profile, synthesis, and application of 2-amino-4-(3-bromothiophen-2-yl)thiazole . Executive Summary 2-amino-4-(3-bromothiophen-2-yl)thiazole is a heterobicyclic...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical profile, synthesis, and application of 2-amino-4-(3-bromothiophen-2-yl)thiazole .

Executive Summary

2-amino-4-(3-bromothiophen-2-yl)thiazole is a heterobicyclic scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibition (e.g., CDK, GSK-3


) and as a versatile intermediate in fragment-based drug discovery (FBDD).[1] Its structural duality—combining a polar 2-aminothiazole "head" capable of bidentate hydrogen bonding with a lipophilic, sterically defined 3-bromothiophene "tail"—makes it an ideal candidate for ATP-competitive binding studies.

This guide details the molecular specifications, validated synthetic protocols, and structural biology considerations for researchers integrating this moiety into lead optimization campaigns.

Physicochemical Profile

The precise molecular weight and elemental composition are critical for mass spectrometry validation and stoichiometry calculations.

Table 1: Molecular Specifications
PropertyValueNotes
IUPAC Name 4-(3-bromothiophen-2-yl)-1,3-thiazol-2-amineSystematic nomenclature
Molecular Formula C

H

BrN

S

Confirmed via elemental count
Molecular Weight 261.16 g/mol Monoisotopic Mass: ~260.91
Exact Mass 260.90806For High-Res MS (HRMS)
CLogP ~2.3 - 2.8Moderate lipophilicity; membrane permeable
H-Bond Donors 2Exocyclic -NH

group
H-Bond Acceptors 3Thiazole N, Thiazole S, Thiophene S
Rotatable Bonds 1Bond between Thiazole C4 and Thiophene C2
Elemental Analysis (Calculated)
  • Carbon: 32.19%

  • Hydrogen: 1.93%

  • Bromine: 30.60%

  • Nitrogen: 10.73%

  • Sulfur: 24.55%

Synthetic Architecture & Protocol

The synthesis of 2-amino-4-(3-bromothiophen-2-yl)thiazole relies on the Hantzsch Thiazole Synthesis , a robust condensation reaction between an


-haloketone and a thioamide (thiourea).
Retrosynthetic Analysis

The molecule is disconnected at the thiazole ring formation. The key precursors are:

  • Electrophile: 2-bromo-1-(3-bromothiophen-2-yl)ethanone (

    
    -bromoketone).
    
  • Nucleophile: Thiourea.[2][3][4]

Step-by-Step Synthesis Protocol

Note: The


-bromoketone intermediate is a potent lachrymator and skin irritant. Handle in a fume hood.
Step 1: Bromination of 2-acetyl-3-bromothiophene

Objective: Generate the reactive


-bromoketone species.
  • Reagents: Dissolve 1-(3-bromothiophen-2-yl)ethanone (1.0 eq) in Glacial Acetic Acid or CHCl

    
    .
    
  • Addition: Add Pyridinium Tribromide (1.1 eq) or Br

    
     dropwise at 0°C to control exotherm.
    
  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of starting ketone).

  • Workup: Quench with ice water. Extract with DCM.[5][3] Wash with NaHCO

    
     (aq) to remove acid. Dry over MgSO
    
    
    
    and concentrate.
  • Output: 2-bromo-1-(3-bromothiophen-2-yl)ethanone . Use immediately or store at -20°C (unstable).

Step 2: Hantzsch Cyclization

Objective: Form the thiazole ring.[4]

  • Solvent System: Ethanol (EtOH) or Methanol (MeOH).

  • Procedure: Suspend the

    
    -bromoketone (1.0 eq) and Thiourea  (1.2 eq) in EtOH.
    
  • Conditions: Reflux (78°C) for 2–6 hours. The mixture will initially dissolve and then likely precipitate the hydrobromide salt of the product.

  • Isolation: Cool to RT. Filter the precipitate.

  • Neutralization (Critical): Suspend the solid in water and adjust pH to ~9–10 using Ammonium Hydroxide (NH

    
    OH) or Na
    
    
    
    CO
    
    
    . This liberates the free base.
  • Purification: Filter the free base, wash with water, and recrystallize from EtOH/Water if necessary.

Reaction Pathway Diagram

G Start 1-(3-bromothiophen-2-yl)ethanone (Starting Material) Inter 2-bromo-1-(3-bromothiophen-2-yl)ethanone (Reactive Intermediate) Start->Inter Br2 / AcOH Bromination Product 2-amino-4-(3-bromothiophen-2-yl)thiazole (Final Scaffold) Inter->Product Reflux EtOH Cyclization (-HBr, -H2O) Reagent Thiourea (Nucleophile) Reagent->Product Condensation

Figure 1: Synthetic pathway via Hantzsch condensation.[4] The process involves alpha-bromination followed by heterocyclization.

Structural Biology & SAR Implications

In drug development, this molecule acts as a "hinge binder" in kinase inhibitors.

Binding Mode Mechanics
  • The "Head" (2-aminothiazole): Mimics the adenine ring of ATP. The ring nitrogen (N3) accepts a hydrogen bond from the kinase hinge region (e.g., Valine/Leucine backbone NH), while the exocyclic amino group donates a hydrogen bond to the backbone Carbonyl.

  • The "Tail" (3-bromothiophene):

    • Bromine Atom: Provides a handle for Suzuki-Miyaura coupling to extend the molecule into the "gatekeeper" pocket or solvent-exposed region.

    • Halogen Bonding: The bromine can participate in halogen bonding with backbone carbonyls or specific residues (e.g., in CK2 or DYRK1A).

    • Thiophene Sulfur: Increases lipophilicity and aromatic pi-stacking potential with the Phe gatekeeper residue.

Functionalization Logic (Graphviz)

SAR Core 2-amino-4-(3-bromothiophen-2-yl)thiazole Amino 2-Amino Group (H-Bond Donor) Core->Amino ThiazoleN Thiazole Nitrogen (H-Bond Acceptor) Core->ThiazoleN Bromine 3-Bromo Position (Synthetic Handle) Core->Bromine Hinge Hinge Amino->Hinge Binds Kinase Backbone (C=O) ThiazoleN->Hinge Binds Kinase Backbone (NH) Coupling Coupling Bromine->Coupling Suzuki Coupling (Library Expansion)

Figure 2: Structure-Activity Relationship (SAR) map highlighting the pharmacophore features and synthetic utility of the scaffold.

Analytical Validation

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria:

  • 1H NMR (DMSO-d6):

    • Thiazole Proton (H5): Singlet, ~7.0–7.3 ppm.

    • Amino Group (-NH2): Broad singlet, ~7.0–7.5 ppm (exchangeable with D2O).

    • Thiophene Protons: Two doublets (or coupled multiplet) around 7.0–7.6 ppm, corresponding to H4 and H5 of the thiophene ring.

  • Mass Spectrometry (ESI+):

    • Expect an [M+H]+ peak at 260.9/262.9 (approx 1:1 intensity ratio due to

      
      Br and 
      
      
      
      Br isotopes). This isotopic pattern is diagnostic for the presence of bromine.
  • HPLC Purity:

    • Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).

    • Retention time will be moderate due to the lipophilic thiophene/bromine combination.

References

  • Hantzsch Thiazole Synthesis Mechanism. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. National Institutes of Health (PMC). [Link]

  • Kinase Inhibitor Scaffolds and Binding Modes. RSC Medicinal Chemistry. [Link]

Sources

Exploratory

Electronic and Synthetic Profiling of Bromothiophene-Functionalized Aminothiazoles

Topic: Electronic Properties of Bromothiophene-Functionalized Aminothiazoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The fusion of el...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of Bromothiophene-Functionalized Aminothiazoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of electron-rich thiophenes with electron-deficient thiazoles creates a "push-pull" heterocyclic dyad essential for both modern pharmacophores and organic optoelectronics. This guide focuses specifically on bromothiophene-functionalized 2-aminothiazoles . The presence of the bromine substituent is not merely a synthetic handle; it fundamentally alters the molecular electrostatic potential (MEP), induces heavy-atom effects (spin-orbit coupling), and modulates the Highest Occupied Molecular Orbital (HOMO) energy levels. This document details the synthesis, electronic characterization, and dual-utility of these scaffolds in kinase inhibition and organic semiconductor design.

Part 1: Molecular Architecture & Electronic Theory

The Donor-Acceptor (D-A) Dyad

The core electronic behavior of this scaffold arises from the conjugation between the thiophene (acting as a


-donor) and the thiazole  (acting as a 

-acceptor due to the electronegative C=N bond).
  • Intramolecular Charge Transfer (ICT): Upon photoexcitation, electron density shifts from the thiophene/amino terminus toward the thiazole ring. This results in a significant dipole moment change, making these molecules highly solvatochromic.

  • The Bromine Effect:

    • Inductive Withdrawal (-I): The bromine atom at the 5-position of the thiophene ring exerts an inductive withdrawing effect, which stabilizes the HOMO energy level compared to the non-halogenated analog. This increases the oxidation potential, improving environmental stability in organic electronics.

    • Heavy Atom Effect: The high atomic number of bromine (

      
      ) facilitates intersystem crossing (ISC) via spin-orbit coupling. While often used as a fluorescent probe, this property can quench fluorescence in favor of triplet state formation, relevant for photodynamic therapy (PDT) agents.
      
    • Sigma-Hole Interactions: The bromine atom exhibits a positive electrostatic potential cap (sigma-hole) along the C-Br bond axis, enabling specific halogen-bonding interactions with biological targets (e.g., backbone carbonyls in kinase ATP-binding pockets).

Frontier Molecular Orbital (FMO) Topology
  • HOMO: Predominantly localized on the aminothiophene segment.

  • LUMO: Delocalized across the thiazole ring and the imine bond.

  • Band Gap: Typically ranges from 2.8 eV to 3.2 eV for the monomer, narrowing significantly upon polymerization or extensive conjugation.

Part 2: Synthetic Pathways (The Hantzsch Protocol)

The most robust method for constructing this scaffold is the Hantzsch Thiazole Synthesis . This condensation reaction is self-validating due to the distinct solubility change of the product.

Reaction Mechanism & Workflow

The synthesis involves the reaction of a 2-bromoacetyl-5-bromothiophene (an


-haloketone) with thiourea .

Figure 1: Step-wise Hantzsch condensation pathway for the synthesis of bromothiophene-functionalized aminothiazoles.

Experimental Protocol

Objective: Synthesis of 4-(5-bromo-2-thienyl)-2-aminothiazole.

  • ** Precursor Activation:** Dissolve 2-acetyl-5-bromothiophene (10 mmol) in glacial acetic acid (20 mL). Add Bromine (

    
    , 10 mmol) dropwise at 0°C. Stir at room temperature for 2 hours.
    
    • Checkpoint: Decolorization of bromine indicates consumption. Pour into ice water; filter the solid

      
      -bromoketone.
      
  • Condensation: Suspend the isolated

    
    -bromoketone (10 mmol) and thiourea (12 mmol) in absolute ethanol (30 mL).
    
  • Reflux: Heat to reflux (78°C) for 4–6 hours.

    • Observation: The reaction mixture typically transitions from a suspension to a clear solution, then precipitates the hydrobromide salt of the product.

  • Work-up: Cool to room temperature. Neutralize with 10%

    
     or 
    
    
    
    to liberate the free base.
  • Purification: Filter the precipitate. Recrystallize from ethanol/DMF (9:1).

    • Yield: Expected 75–85%.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show a singlet for the thiazole C5-H (
      
      
      7.0 ppm) and a broad singlet for
      
      
      (
      
      
      7.2 ppm,
      
      
      exchangeable).

Part 3: Spectroscopic & Electrochemical Characterization

UV-Vis Absorption & Solvatochromism

The amino group acts as an auxochrome, while the bromine substituent induces a bathochromic shift relative to the unsubstituted thiophene analog due to orbital expansion.

SolventDielectric Constant (

)

(nm)
Electronic Transition
Toluene 2.38315

(Locally Excited)
Dichloromethane 8.93322Mixed LE / ICT
Ethanol 24.5328ICT (Intermolecular H-bonding)
DMSO 46.7335Strong ICT Character

Note: Data represents typical ranges for 4-(5-bromo-2-thienyl)-2-aminothiazole derivatives.

Electrochemical Behavior (Cyclic Voltammetry)

Cyclic Voltammetry (CV) is critical for determining the HOMO/LUMO levels, essential for matching energy levels in organic photovoltaics or predicting oxidative metabolism in drugs.

  • Setup: 0.1 M

    
     in Acetonitrile; Pt working electrode; Ag/AgCl reference.
    
  • Oxidation (

    
    ):  Irreversible peak 
    
    
    
    1.1 V vs. Ag/AgCl (attributed to the amino group and thiophene ring).
  • Reduction (

    
    ):  Quasi-reversible peak 
    
    
    
    -1.6 V (attributed to the thiazole acceptor).
  • Calculation:

Figure 2: Frontier Molecular Orbital (FMO) energy diagram derived from electrochemical data.

Part 4: Applications & Utility

Medicinal Chemistry: Kinase Inhibition

The 2-aminothiazole core is a privileged scaffold in kinase inhibitors (e.g., Dasatinib).

  • Mechanism: The aminothiazole motif functions as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP.

  • Role of Bromine: The 5-bromo substituent on the thiophene ring often occupies a hydrophobic pocket (Gatekeeper residue) or engages in halogen bonding with backbone carbonyls, increasing potency and selectivity compared to the chloro- or hydro- analogs.

Optoelectronics: Polymerization Handle

The bromine atom serves as a critical "living" site for polymerization.

  • Suzuki/Stille Coupling: The C-Br bond allows for Pd-catalyzed cross-coupling to extend the conjugation length, creating conductive polymers (e.g., Poly(thiophene-thiazole)).

  • Electropolymerization: The free amino group can also facilitate oxidative electropolymerization, creating conductive films for sensors.

References

  • Electronic Properties of Thiophene-Thiazole: Synthesis and Optoelectronic Properties of Thiophene Donor and Thiazole Acceptor Based Blue Fluorescent Conjugated Oligomers. PubMed. Available at: [Link]

  • Electrochemical Polymerization: Electrochemical polymerization of 2-aminothiazole. ResearchGate. Available at: [Link]

  • DFT & Structural Analysis: One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT). MDPI. Available at: [Link]

  • Medicinal Applications: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI Molecules. Available at: [Link][1]

Sources

Foundational

A Technical Guide to Determining the Organic Solvent Solubility of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine: A Methodological Approach

Introduction In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It profoundly influences a compound's formulation po...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It profoundly influences a compound's formulation possibilities, bioavailability, and ultimately, its therapeutic efficacy.[1] Poor solubility can lead to unpredictable in vitro results and significant challenges in developing a viable drug product.[1] The focus of this guide is 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine, a heterocyclic compound featuring thiophene and thiazole moieties. Such structures are of significant interest in medicinal chemistry due to their diverse biological activities.[2]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a robust methodological framework for determining the solubility of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine in various organic solvents. We will delve into the thermodynamic principles governing solubility, provide a field-proven experimental protocol, and detail the necessary analytical techniques for accurate quantification.

The Theoretical Framework: Understanding the "Why" of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process.[3] The overall spontaneity of dissolution is dictated by the change in Gibbs free energy (ΔG), as described by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔG is the Gibbs free energy change. A negative value indicates a spontaneous dissolution process (solubility).[4][5]

  • ΔH is the enthalpy change, representing the heat absorbed or released. This is a balance between the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions, and the energy released upon forming new solute-solvent interactions.[6]

  • T is the temperature in Kelvin.

  • ΔS is the entropy change, which typically favors dissolution as the ordered crystal lattice disperses into a more disordered solution state.[7]

For a compound like 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine, several structural features will dictate its interaction with organic solvents:

  • Polarity and "Like Dissolves Like": The principle that polar solutes dissolve best in polar solvents and non-polar solutes in non-polar solvents is the primary guide for solvent selection.[8][9] The polarity of our target molecule is complex, with a polar amino group capable of hydrogen bonding, and larger, less polar bromothiophene and thiazole ring systems.

  • Hydrogen Bonding: The primary amine (-NH2) group is a hydrogen bond donor and acceptor, suggesting that solubility will be favorable in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, acetone).

  • Dipole Moment: The heteroatoms (N, S) and the bromine atom introduce electronegativity differences, creating a molecular dipole moment that will influence interactions with polar solvents.[10]

By systematically testing a range of organic solvents with varying polarities, we can build a comprehensive solubility profile that informs formulation strategies.

Experimental Determination: The Shake-Flask Method

To determine the true equilibrium or thermodynamic solubility, the "gold standard" is the shake-flask method.[11] This method ensures that the solvent is fully saturated with the solute and that a state of equilibrium is reached. It is the recommended approach by various regulatory bodies for its reliability.[11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Select Organic Solvents (Varying Polarities) C Add Compound to Known Volume of Solvent in Vials A->C B Weigh Excess Compound (4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine) B->C D Agitate Slurry at Constant Temp. (e.g., 25°C or 37°C) on Orbital Shaker C->D E Incubate for Sufficient Time (e.g., 24-72 hours) to Reach Equilibrium D->E F Phase Separation: Centrifuge or Filter (0.45 µm) E->F G Extract Aliquot of Supernatant (Saturated Solution) F->G H Dilute Sample Appropriately for Analysis G->H I Quantify Concentration via Validated HPLC-UV or UV-Vis Method H->I J Calculate Solubility (mg/mL or mol/L) from Calibration Curve I->J

Caption: Workflow for determining solubility via the shake-flask method.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

  • Solvent Selection:

    • Choose a minimum of three organic solvents with diverse polarities. A suggested starting set includes:

      • Methanol (Polar, protic)

      • Acetonitrile (Polar, aprotic)

      • Ethyl Acetate (Intermediate polarity)

      • Toluene (Non-polar)

      • Dimethyl Sulfoxide (DMSO) (Highly polar, aprotic)

  • Preparation of Slurries:

    • For each solvent, prepare three replicate vials (e.g., 4 mL glass vials with screw caps).

    • Add an excess amount of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine to each vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment. A starting point is to add ~10 mg of the compound to 2 mL of solvent.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled incubator. Standard temperatures are 25°C (room temperature) and 37°C (physiological temperature).[11]

    • Agitate the samples for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[1][12] It is advisable to perform a preliminary time-to-equilibrium study by taking measurements at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are consistent.

  • Sample Separation and Collection:

    • After equilibration, remove the vials and allow the excess solid to settle for a short period.

    • Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is imperative to either:

      • Centrifuge the vials and draw from the clear supernatant.

      • Filter the sample using a syringe filter (e.g., a 0.45 µm PTFE or nylon filter compatible with the organic solvent).

  • Sample Analysis:

    • Accurately dilute the collected supernatant with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method's calibration curve.

    • Analyze the diluted samples using a validated analytical method as described in the following section.

Analytical Quantification: Measuring What's Dissolved

A reliable and validated analytical method is crucial for accurately determining the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity and sensitivity.

Protocol for HPLC-UV Quantification
  • Method Development:

    • Column: A C18 reverse-phase column is a standard choice for heterocyclic aromatic compounds.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water (with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective.

    • Detection: Use a UV detector set to a wavelength of maximum absorbance (λmax) for 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine. This can be determined by running a UV scan of a standard solution.

    • Validation: The method should be validated for linearity, accuracy, and precision according to ICH guidelines.[13][14][15]

  • Calibration Curve Preparation:

    • Prepare a stock solution of the target compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration.

    • Perform serial dilutions to create a series of at least five calibration standards of known concentrations that bracket the expected concentration of the diluted solubility samples.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration and perform a linear regression. The resulting equation will be used to calculate the concentration of the unknown samples.

  • Sample Analysis and Calculation:

    • Inject the diluted supernatant samples into the HPLC system.

    • Use the peak area from the sample chromatogram and the calibration curve equation to determine the concentration in the diluted sample.

    • Calculate the original solubility in the saturated solution by multiplying the result by the dilution factor.

Alternative Method: UV-Vis Spectroscopy

For a quicker, higher-throughput assessment, UV-Vis spectroscopy can be used, though it is less specific than HPLC.[16][17]

  • Calibration: Prepare standards and generate a calibration curve based on the Beer-Lambert Law (Absorbance vs. Concentration) at the compound's λmax.[18]

  • Analysis: Measure the absorbance of the filtered and diluted samples.

  • Calculation: Determine the concentration using the calibration curve, accounting for the dilution factor.

    • Caveat: This method is only reliable if the solvent has a low absorbance at the analytical wavelength and if there are no interfering impurities.[19]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a structured table for clear comparison and analysis.

Organic SolventDielectric ConstantTemperature (°C)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Std. Dev.
Methanol32.725
Acetonitrile37.525
Ethyl Acetate6.0225
Toluene2.3825
DMSO46.725

Conclusion

Determining the solubility of a novel compound like 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine is a foundational step in its journey from a discovery candidate to a potential therapeutic. While direct solubility data may not be readily available in the literature, a systematic and rigorous application of the principles and protocols outlined in this guide empowers researchers to generate this critical information. By combining a sound theoretical understanding with the robust and reliable shake-flask method and validated analytical quantification, drug development professionals can obtain the high-quality solubility data necessary to make informed decisions, de-risk development pathways, and accelerate the delivery of new medicines.

References

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  • Khan Academy. (2022, January 11). Free energy of dissolution | Applications of thermodynamics | AP Chemistry. Retrieved from [Link]

  • Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
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  • Wang, Y., et al. (2021). Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. Crystal Growth & Design, 22(1), 719-733.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
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  • Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Bromophenyl)-1,3-thiazol-2-amine. Retrieved from [Link]

  • Knize, M. G., et al. (1994). Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography. Food and Chemical Toxicology, 32(7), 593-598.
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  • Hsiao, H. Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 659-671.
  • PubChem. (n.d.). 4-bromo-3-(2H-1,2,3-triazol-2-yl)thiophene-2-amine. Retrieved from [Link]

  • Pan, L., et al. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529.
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  • Bode, J. W., et al. (2009). The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. Organic Letters, 11(17), 3842-3845.
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  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • Bode, J. W., et al. (2009). Impact of solvent polarity on N-heterocyclic carbene-catalyzed beta-protonations of homoenolate equivalents. Organic Letters, 11(17), 3842-3845.
  • May, W. E., et al. (1983). Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique. Analytical Chemistry, 55(3), 505-510.
  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Retrieved from [Link]

  • Rizwan, M., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84.
  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • Razus, A. C., et al. (n.d.). AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES.
  • PubChemLite. (n.d.). 4-bromo-1,3-thiazol-2-amine (C3H3BrN2S). Retrieved from [Link]

Sources

Exploratory

Comprehensive Safety & Handling Protocol: 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine

This guide serves as an advanced technical manual and safety protocol for 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine . It goes beyond the standard Safety Data Sheet (SDS) by integrating structure-activity relationships...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual and safety protocol for 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine . It goes beyond the standard Safety Data Sheet (SDS) by integrating structure-activity relationships (SAR), synthesis-derived impurity profiles, and practical handling strategies for drug discovery workflows.

Chemical Identity & Physicochemical Profiling[1][2]

This compound is a "privileged scaffold" in medicinal chemistry, often used to synthesize inhibitors for targets like CDKs or VEGFR due to the donor-acceptor motif of the aminothiazole.

PropertySpecificationTechnical Note
CAS Number 81216-90-2 Verified Identifier [1]
IUPAC Name 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine
Molecular Formula C₇H₅BrN₂S₂High sulfur content implies distinct odor/oxidation potential.
Molecular Weight 261.16 g/mol Fragment-like chemical space.
Appearance Off-white to pale yellow solidDarkening indicates oxidation of the primary amine.
Solubility DMSO, DMF, MeOHPoor solubility in water; lipophilic (LogP ~2.5 predicted).
Melting Point >140°C (dec.)Thermal instability often observed near MP for aminothiazoles.
Structural Logic & Reactivity

The molecule features two critical reactive centers:[1]

  • C2-Amine (Thiazole): Nucleophilic; prone to oxidation and N-acylation.

  • C3-Bromo (Thiophene): Electrophilic site for palladium-catalyzed cross-coupling (Suzuki/Buchwald).

Hazard Identification & Mechanistic Toxicology[4]

Unlike generic SDSs, we analyze why this compound presents specific hazards based on its substructures.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT - Single Exposure: Category 3 (H335 - Respiratory Irritation)

Toxicological Insights
  • Aminothiazole Toxicity: The 2-aminothiazole moiety is a known structural alert. It can be metabolically activated to reactive intermediates (via ring opening or N-hydroxylation), potentially causing thyroid toxicity or skin sensitization in chronic exposure scenarios [2].

  • Halogenated Thiophene: Organic bromides are generally alkylating agents if not stabilized. While aryl bromides are stable, the electron-rich thiophene ring can facilitate metabolic debromination under specific physiological conditions.

Synthesis-Driven Impurity Management

Understanding the synthesis route allows researchers to predict and manage hazardous impurities that standard QC might miss. The standard synthesis involves the Hantzsch Thiazole Synthesis .

Workflow & Impurity Logic

G Start Start: 1-(3-Bromothiophen-2-yl)ethanone Step1 Bromination (Br2 or NBS) Start->Step1 Inter Intermediate: alpha-Bromoketone Step1->Inter Generates Lachrymator Step2 Cyclization (+ Thiourea) Inter->Step2 Product Target: 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine Step2->Product Impurity Impurity Risk: Unreacted Thiourea (Goitrogen) Lachrymatory Bromoketones Step2->Impurity Side Products

Figure 1: Hantzsch Synthesis pathway highlighting the origin of potential lachrymatory impurities (alpha-bromoketones) and toxic byproducts (thiourea).

Handling Implication: If the product has a sharp, stinging odor, it may contain trace alpha-bromoketone intermediate, which is a potent lachrymator. Handle such batches only in a fume hood.

Handling, Storage & Stability Protocols

Storage Hierarchy (Self-Validating System)

To maintain purity (>98%) and safety, follow this "Cold-Dark-Dry" protocol.

ParameterProtocolScientific Rationale
Temperature 2–8°C (Refrigerate) Retards oxidative degradation of the exocyclic amine.
Atmosphere Inert Gas (Ar/N₂) Aminothiazoles absorb CO₂ and moisture from air, forming carbamates or hydrates.
Container Amber Glass The C-Br bond on the electron-rich thiophene is photosensitive; UV light can induce radicaldebromination.
Shelf Life 12 MonthsRe-test purity via LC-MS if stored longer than 6 months.
Operational Handling
  • Weighing: Use an anti-static gun. Thiazole powders are often electrostatic and fluffy, increasing inhalation risk.

  • Solubilization: Dissolve in DMSO or DMF before adding to aqueous buffers. The compound may precipitate in high-salt buffers (PBS) if >100 µM.

Emergency Response & First Aid

Critical Note: In case of exposure, the primary risk is irritation and potential sensitization .

Emergency Decision Tree

Emergency Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Brush off dry powder 2. Wash w/ Soap & Water (15m) 3. Monitor for rash (Sensitization) Skin->ActionSkin ActionEye 1. Do NOT rub 2. Flush water/saline (15m) 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Move to fresh air 2. Oxygen if breathing difficult 3. Treat for bronchospasm Inhale->ActionInhale

Figure 2: Immediate response protocols for exposure incidents.[2] Note the specific instruction to brush off dry powder before wetting to prevent increasing absorption surface area.

Disposal & Environmental Considerations

  • Halogen Content: This compound contains Bromine.[3][4][1][5][6] It must not be disposed of in standard organic waste streams if your facility separates halogenated vs. non-halogenated solvents.

  • Ecological Toxicity: Aminothiazoles can be toxic to aquatic life (daphnia/fish) due to inhibition of specific metabolic enzymes.

  • Protocol:

    • Dissolve solid waste in a combustible solvent (Acetone/Ethanol).

    • Tag as "Halogenated Organic Waste" .

    • Incinerate via a licensed chemical waste contractor equipped with scrubbers for HBr/SOx.

References

  • BLD Pharm. (2024). Product Analysis: 4-(3-Bromothiophen-2-yl)thiazol-2-amine (CAS 81216-90-2).[7] Retrieved from

  • PubChem. (2024).[3][4] Compound Summary: Aminothiazole Derivatives Toxicity Profile. National Library of Medicine. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: General Aminothiazole Handling. Retrieved from

Sources

Protocols & Analytical Methods

Method

synthesis of Schiff base ligands from 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine

Application Note: Strategic Synthesis and Characterization of Schiff Base Ligands Derived from 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine Abstract & Strategic Significance This application note details the optimized pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Characterization of Schiff Base Ligands Derived from 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine

Abstract & Strategic Significance

This application note details the optimized protocol for synthesizing Schiff base ligands (azomethines) utilizing the privileged scaffold 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine . This specific amine precursor is chemically distinct due to the presence of a bromine atom at the C3 position of the thiophene ring.

Why this scaffold matters:

  • Steric Influence: The C3-bromo substituent exerts ortho-steric strain, influencing the torsion angle between the thiophene and thiazole rings, potentially locking the ligand in a conformation favorable for specific protein binding pockets.

  • Synthetic Handle: Unlike standard thiazole-thiophene hybrids, the bromine atom serves as a dormant reactive site for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing researchers to expand libraries after Schiff base formation.

  • Coordination Chemistry: The resulting N,S-donor ligands are highly effective chelators for transition metals (Cu(II), Co(II), Ni(II)), generating complexes with potent antimicrobial and DNA-cleaving properties.

Pre-Synthesis Considerations

Before initiating synthesis, the electronic nature of the starting material must be understood to ensure high yields.

  • Nucleophilicity: The amine at position 2 of the thiazole ring is less nucleophilic than standard alkyl amines due to resonance delocalization into the thiazole ring. Critical Implication: Acid catalysis is strictly required to activate the carbonyl electrophile (aldehyde).

  • Solubility Profile: The 3-bromothiophene moiety increases lipophilicity compared to unsubstituted analogs. Critical Implication: Ethanol is the standard solvent, but if precipitation fails, a solvent switch to Methanol/Chloroform (1:1) or recrystallization from DMF may be necessary.

Experimental Protocols

Phase 1: Synthesis of the Precursor (If not commercially sourced)

Target: 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine Reaction Type: Hantzsch Thiazole Synthesis[1][2][3][4][5][6][7]

Reagents:

  • 2-Acetyl-3-bromothiophene (1.0 equiv)

  • Thiourea (2.0 equiv)

  • Iodine (1.0 equiv) or Bromine (1.0 equiv)

  • Solvent: Ethanol (Abs.)[7]

Protocol:

  • Dissolve 2-acetyl-3-bromothiophene (10 mmol) in 20 mL of absolute ethanol.

  • Add thiourea (20 mmol) and Iodine (10 mmol) to the flask.

  • Reflux the mixture for 6–8 hours. Monitor via TLC (30% EtOAc in Hexane).

  • Work-up: Cool the reaction mixture. It will likely form the hydrohalide salt.[4] Neutralize by pouring into crushed ice containing ammonium hydroxide (NH₄OH) until pH ~8.

  • Filter the resulting yellow precipitate. Wash with cold water.

  • Recrystallize from ethanol to obtain the free amine.

Phase 2: Schiff Base Condensation (The Core Protocol)

Target: (E)-N-benzylidene-4-(3-bromothiophen-2-yl)thiazol-2-amine derivatives

Reagents:

  • Precursor Amine (from Phase 1) (1.0 equiv)

  • Substituted Aromatic Aldehyde (e.g., Salicylaldehyde, 4-Nitrobenzaldehyde) (1.0 equiv)

  • Catalyst: Glacial Acetic Acid (2–3 drops)

  • Solvent: Absolute Ethanol

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 0.01 mol of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine in 20 mL of absolute ethanol. Sonicate if necessary to ensure complete dissolution.

  • Addition: Add 0.01 mol of the chosen aromatic aldehyde.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Mechanism Note: The acid protonates the aldehyde carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the thiazole amine.

  • Reflux: Attach a condenser and reflux the mixture on a water bath at 70–80°C for 4–6 hours.

    • Checkpoint: Monitor reaction progress using TLC.[2][7][8] The disappearance of the amine spot and the appearance of a new, less polar spot indicates conversion.

  • Isolation:

    • Scenario A (Precipitate forms): Cool to room temperature, then chill in an ice bath. Filter the solid, wash with cold ethanol.

    • Scenario B (No precipitate): Concentrate the solvent to 1/3 volume using a rotary evaporator. Pour into ice-cold water. Filter the resulting solid.[2][7][8]

  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture.

Table 1: Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
No Precipitate Product is too soluble in EtOHEvaporate solvent; try trituration with diethyl ether.
Low Yield Incomplete condensation (equilibrium)Add molecular sieves (4Å) to reaction to trap water; increase reflux time.
Starting Material Remains Low nucleophilicity of amineIncrease catalyst load (acetic acid) or switch to microwave irradiation (Method B).
Oiling Out Impurities preventing crystallizationDecant solvent, scratch flask with glass rod, or use a seed crystal.

Microwave-Assisted Synthesis (Green Alternative)

For high-throughput synthesis, the microwave method is superior due to rapid heating and improved yields.

  • Mix the amine (1 mmol) and aldehyde (1 mmol) in a minimal amount of ethanol (2–3 mL) with 1 drop of acetic acid.

  • Place in a microwave reactor vessel.

  • Irradiate at 140–160 W for 2–4 minutes (pulse mode: 30 sec ON, 10 sec OFF to prevent superheating).

  • Cool and wash the solid with cold ether.

    • Advantage:[9][10] Yields typically improve by 10–15% compared to conventional reflux.

Characterization Fingerprints

To validate the structure, look for these specific spectroscopic signals:

  • FT-IR:

    • Azomethine (C=N): Sharp band at 1600–1625 cm⁻¹ . Absence of this band indicates failure.

    • NH₂ Disappearance: The starting material has doublets at 3300–3400 cm⁻¹. These must be absent in the product.

    • C-S (Thiophene/Thiazole): Bands around 600–700 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • Azomethine Proton (-CH=N-): A distinct singlet between δ 8.3 – 8.9 ppm .

    • Thiazole Proton (C5-H): Singlet around δ 7.3 – 7.8 ppm .

    • Thiophene Protons: Two doublets (due to 2,3-substitution pattern leaving positions 4 and 5) in the aromatic region.

Reaction Logic & Pathway Visualization

The following diagram illustrates the synthetic workflow and the mechanistic logic of the acid-catalyzed condensation.

G cluster_mech Mechanism of Step 2 Start Precursor: 2-Acetyl-3-bromothiophene Step1 Hantzsch Synthesis (+ Thiourea, I2) Start->Step1 Reflux EtOH Amine Intermediate: 4-(3-bromo...)-thiazol-2-amine Step1->Amine Cyclization Step2 Schiff Base Condensation (+ Aldehyde, AcOH) Amine->Step2 Nu: Attack Product Target Ligand: Schiff Base Step2->Product - H2O Metal Application: Metal Complex (Cu, Co, Ni) Product->Metal Chelation M1 Aldehyde Activation (Protonation) M2 Carbinolamine Formation M1->M2 M3 Dehydration (Imine Formation) M2->M3

Figure 1: Synthetic workflow from thiophene precursor to metal-coordinated complex, including mechanistic sub-steps.

References

  • Hantzsch Thiazole Synthesis: Synthesis and biological evaluation of new substituted Hantzsch thiazole derivatives. (2013).[8] National Institutes of Health (PMC).

  • Thiophene-Thiazole Hybrids: Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation.[11] (2022). National Institutes of Health (PMC).

  • Schiff Base Protocols: Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases. (2017).[7] Indian Journal of Pharmaceutical Education and Research.

  • Suzuki Coupling on Thiophene Imines: Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction.[12][13] (2018).[9][12] Chemistry Central Journal.

Sources

Application

preparation of organic semiconductors using thiophene-thiazole building blocks

Application Notes & Protocols Topic: Preparation of Organic Semiconductors Using Thiophene-Thiazole Building Blocks Audience: Researchers, scientists, and drug development professionals. Introduction: Engineering the Fut...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Preparation of Organic Semiconductors Using Thiophene-Thiazole Building Blocks

Audience: Researchers, scientists, and drug development professionals.

Introduction: Engineering the Future of Electronics with Thiophene-Thiazole Semiconductors

Organic semiconductors are at the forefront of a revolution in electronics, promising lightweight, flexible, and solution-processable devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1] The power of this technology lies in the ability to fine-tune the electronic and optical properties of materials through precise molecular design.[1][2] A particularly successful strategy in this field is the "donor-acceptor" (D-A) approach, which involves constructing copolymers from alternating electron-rich (donor) and electron-deficient (acceptor) units.[3][4][5]

This guide focuses on a potent combination of building blocks: thiophene as the electron donor and thiazole as the electron acceptor. Thiophene, a sulfur-containing five-membered ring, is a staple in high-performance organic semiconductors due to its electron-rich nature and tendency to promote intermolecular charge hopping.[1][6] Thiazole, a related heterocycle containing both sulfur and nitrogen, is less utilized but offers significant advantages as an electron-accepting unit.[1][7] The nitrogen atom in the thiazole ring lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO), and its rigid structure can enhance molecular packing, both of which are beneficial for charge transport.[4][8]

By strategically combining these two building blocks, researchers can create a class of semiconducting polymers with tunable band gaps, enhanced charge carrier mobilities, and improved stability, paving the way for next-generation electronic applications.[9]

Core Concept: The Donor-Acceptor Strategy

The synergy between thiophene (Donor) and thiazole (Acceptor) units within a conjugated polymer backbone is the key to their high performance. The electron-donating thiophene units effectively "push" electron density along the polymer chain, while the electron-accepting thiazole units "pull" that density. This internal push-pull mechanism has several critical consequences:

  • Narrowed Band Gap: The D-A interaction leads to a higher-lying Highest Occupied Molecular Orbital (HOMO), primarily located on the donor, and a lower-lying Lowest Unoccupied Molecular Orbital (LUMO), concentrated on the acceptor. This reduces the overall HOMO-LUMO energy gap, allowing the material to absorb lower-energy photons, a crucial feature for photovoltaic applications.[8]

  • Enhanced Charge Transfer: The alternating D-A structure facilitates intramolecular charge transfer, which is a prerequisite for efficient charge carrier mobility.[4]

  • Improved Molecular Packing: The rigid and planar nature of fused ring systems like thiazolothiazole can prevent chain folding and promote strong intermolecular π-π stacking, creating efficient pathways for charge carriers to hop between polymer chains.[4][10]

cluster_0 Donor-Acceptor Polymer Backbone cluster_1 Electronic Effect D1 Thiophene (Donor) A1 Thiazole (Acceptor) D1->A1 σ-bond HOMO HOMO (on Donor) D1->HOMO π-electron push D2 Thiophene (Donor) A1->D2 σ-bond LUMO LUMO (on Acceptor) A1->LUMO π-electron pull A2 Thiazole (Acceptor) D2->A2 σ-bond D3 ... A2->D3 σ-bond BandGap Reduced Energy Gap

Caption: Donor-Acceptor (D-A) concept in thiophene-thiazole copolymers.

Experimental Protocols

Protocol 1: Synthesis of a Key Monomer Building Block

A crucial step in preparing these polymers is the synthesis of functionalized monomers that can be readily polymerized. Here, we describe a representative synthesis of a dibrominated thiophene-thiazole monomer, a versatile precursor for polymerization. The protocol is adapted from established palladium-catalyzed cross-coupling reactions.[1][2][11]

Objective: To synthesize 2,5-Bis(5-bromo-3-hexylthiophen-2-yl)-1,3-thiazole.

Causality Behind Experimental Choices:

  • Palladium Catalyst (Pd(OAc)₂/Xantphos): This catalytic system is highly efficient for Suzuki-type cross-coupling reactions. Palladium(0), formed in situ, is the active catalyst, while Xantphos is a bulky phosphine ligand that promotes the catalytic cycle and prevents catalyst deactivation.[2]

  • Base (K₃PO₄): The base is required to activate the boronic ester in the transmetalation step of the Suzuki coupling mechanism.

  • Solvent System (Toluene/EtOH/H₂O): This multiphasic system ensures that both the organic-soluble reactants and the inorganic base can interact effectively.

  • Bromination (NBS): N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic rings like thiophene, allowing for controlled installation of bromine atoms at specific positions required for subsequent polymerization.[1]

Step-by-Step Methodology:

  • Synthesis of 2,5-Bis(3-hexylthiophen-2-yl)-1,3-thiazole:

    • In a reaction tube equipped with a magnetic stir bar, add 2-(5-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.15 equiv.), toluene (7.5 mL), ethanol (2.5 mL), and distilled water (2.5 mL).

    • Deoxygenate the mixture by bubbling argon through it for 15 minutes.

    • To this mixture, add 2,5-dibromothiazole (1.0 equiv.), K₃PO₄ (4.8 equiv.), Xantphos (2.5 mol %), and Pd(OAc)₂ (2.4 mol %).

    • Seal the reaction tube, evacuate, and backfill with argon. Repeat this cycle five times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously in a preheated oil bath at 100 °C for 4 hours.[2]

    • After cooling to room temperature, filter the crude product through a short pad of silica gel, rinsing with toluene.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography (SiO₂, toluene/n-heptane 3:2) to yield the product as a viscous liquid.[1]

  • Bromination to Yield the Final Monomer:

    • Dissolve the product from the previous step (1.0 equiv.) in chloroform (approx. 15 mL per 1 mmol).

    • Add N-Bromosuccinimide (NBS) (2.1 equiv., added portion-wise) to the solution.

    • Place the reaction mixture in an ultrasonic bath for 4-6 hours at room temperature to facilitate the reaction.[1][2]

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to isolate the dibrominated monomer.

Protocol 2: Stille Cross-Coupling Polymerization

Stille polycondensation is a robust and versatile method for synthesizing conjugated polymers.[12] It involves the reaction of a distannyl (organotin) monomer with a dihaloaromatic monomer, catalyzed by a palladium complex. This method is highly tolerant of various functional groups and reliably produces high molecular weight polymers.[12][13]

Objective: To synthesize a thiophene-thiazole copolymer via Stille polycondensation.

Causality Behind Experimental Choices:

  • Monomers: One monomer must be dibrominated (or have other leaving groups), and the other must be derivatized with two organostannane groups (e.g., -Sn(CH₃)₃ or -Sn(Bu₃)₃).

  • Catalyst (Pd₂(dba)₃/P(o-tol)₃): Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a stable Pd(0) source. Tris(o-tolyl)phosphine (P(o-tol)₃) is a common ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Solvent (Chlorobenzene/DMF): High-boiling point, anhydrous, and deoxygenated solvents are crucial to prevent catalyst decomposition and side reactions. Chlorobenzene helps to keep the growing polymer chains in solution.[13]

Step-by-Step Methodology:

  • Preparation:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (Argon or Nitrogen).

    • Use anhydrous, deoxygenated solvents.

    • Equimolar amounts (1.0 equiv. each) of the dibrominated thiophene-thiazole monomer and a distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) are required.

  • Polymerization Reaction:

    • In a Schlenk flask, dissolve the dibrominated monomer and the distannylated monomer in anhydrous chlorobenzene.

    • Add the catalyst, Pd₂(dba)₃ (1-2 mol %), and the ligand, P(o-tol)₃ (4-8 mol %), to the flask.

    • Deoxygenate the solution by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 110-120 °C and stir for 24-48 hours under a positive pressure of argon.[13]

    • The polymer will often precipitate from the solution as the reaction progresses.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into a large volume of vigorously stirred methanol to precipitate the polymer.

    • Collect the crude polymer by filtration.

    • Purification by Soxhlet Extraction: This is a critical step to remove catalyst residues and low molecular weight oligomers.

      • Place the crude polymer in a cellulose thimble.

      • Extract sequentially with methanol, acetone, and hexane to remove impurities.

      • Finally, extract with a solvent in which the polymer is sparingly soluble, such as chloroform or chlorobenzene, to collect the desired high molecular weight fraction.

    • Precipitate the purified polymer from the final extraction solvent into methanol, filter, and dry under vacuum at 40-50 °C.

Monomers 1. Monomer Synthesis (e.g., Dibromo-Th-Tz) Polymerization 2. Stille Polymerization (Pd Catalyst, Heat) Monomers->Polymerization Precipitation 3. Precipitation (in Methanol) Polymerization->Precipitation Purification 4. Soxhlet Extraction (Sequential Solvents) Precipitation->Purification Crude Polymer FinalPolymer Purified Polymer Purification->FinalPolymer Pure Polymer Characterization 5. Material Characterization (NMR, GPC, UV-Vis) FinalPolymer->Characterization Gate Gate Electrode (e.g., Doped Si) Dielectric Dielectric Layer (e.g., SiO2) Gate->Dielectric Source Source Electrode (Au) Dielectric->Source Drain Drain Electrode (Au) Dielectric->Drain Semiconductor Organic Semiconductor (Thiophene-Thiazole Polymer) Source->Semiconductor Drain->Semiconductor

Sources

Method

Application Note: Microwave-Assisted Synthesis of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine

Executive Summary This application note details the accelerated synthesis of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine , a critical scaffold for kinase inhibitors and antimicrobial agents. Utilizing microwave (MW) irr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the accelerated synthesis of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine , a critical scaffold for kinase inhibitors and antimicrobial agents. Utilizing microwave (MW) irradiation, this protocol reduces reaction times from 12+ hours (conventional reflux) to under 20 minutes while suppressing side reactions common to electron-rich thiophene precursors.

Key Advantages:

  • Speed: 95% reduction in reaction time.

  • Selectivity: Kinetic control minimizes debromination of the sensitive 3-bromothiophene moiety.

  • Green Chemistry: Ethanol-based solvent system with high atom economy.

Strategic Analysis & Mechanism

The Challenge of the 3-Bromothiophene Moiety

Synthesizing thiazoles attached to the 2-position of a 3-bromothiophene ring presents a specific steric and electronic challenge. The bromine atom at the 3-position exerts an "ortho-effect," creating steric hindrance near the carbonyl center of the precursor ketone. Conventional heating often requires prolonged reflux to overcome this barrier, which increases the risk of thermal degradation or dehalogenation. Microwave irradiation provides efficient internal heating (dielectric heating), rapidly overcoming the activation energy barrier (


) required for the initial nucleophilic attack.
Reaction Mechanism (Hantzsch Thiazole Synthesis)

The synthesis follows the Hantzsch mechanism, involving the condensation of an


-haloketone with thiourea.

DOT Diagram 1: Mechanistic Pathway

HantzschMechanism cluster_conditions Microwave Effects Start Reagents: Alpha-Bromoketone + Thiourea Inter1 Intermediate 1: Thioimidate Formation (S-Alkylation) Start->Inter1 MW Irradiation Nucleophilic Attack (S) Inter2 Intermediate 2: Hydroxy-thiazoline (Cyclization) Inter1->Inter2 Intramolecular Nucleophilic Attack (N) Product Product: 2-Aminothiazole Hydrobromide Salt Inter2->Product - H2O (Dehydration/Aromatization) Effect1 Rapid Solvent Superheating Effect2 Polar Transition State Stabilization

Caption: Mechanistic flow of the microwave-assisted Hantzsch condensation. The rate-determining dehydration step is significantly accelerated by MW irradiation.

Experimental Protocols

Materials & Reagents[1][2][3]
  • Precursor A: 1-(3-Bromothiophen-2-yl)ethan-1-one (Commercial or synthesized via Friedel-Crafts).

  • Reagent B: Thiourea (ACS Reagent grade, >99%).

  • Brominating Agent: N-Bromosuccinimide (NBS) or Pyridinium Tribromide.

  • Solvent: Ethanol (Absolute).

  • Base: Ammonium hydroxide (

    
    ) or Sodium Carbonate (
    
    
    
    ).
Step 1: Precursor Synthesis ( -Bromination)

Note: If 2-bromo-1-(3-bromothiophen-2-yl)ethan-1-one is not commercially available, synthesize as follows.

  • Dissolution: Dissolve 1-(3-bromothiophen-2-yl)ethan-1-one (10 mmol) in THF (20 mL).

  • Bromination: Add Phenyltrimethylammonium tribromide (PTAB) (10 mmol) portion-wise at 0°C. Why PTAB? It is milder than liquid bromine and prevents over-bromination of the electron-rich thiophene ring.

  • Workup: Stir at RT for 2 hours. Filter the precipitate.[1][2][3] Concentrate the filtrate. Wash with water, extract with EtOAc.

  • Yield: Expect ~85-90% of the

    
    -bromoketone. Use immediately or store at -20°C (lachrymator!).
    
Step 2: Microwave-Assisted Cyclization (Core Protocol)

Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover).

Procedure:

  • Preparation: In a 10 mL microwave process vial, add:

    • 2-bromo-1-(3-bromothiophen-2-yl)ethan-1-one (1.0 mmol, 284 mg).

    • Thiourea (1.1 mmol, 84 mg).

    • Ethanol (3.0 mL).

  • Sealing: Cap the vial with a PTFE-lined septum. Vortex for 10 seconds to ensure suspension.

  • Irradiation: Program the microwave reactor:

    • Temperature: 100°C

    • Hold Time: 10 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Cooling: Allow the vessel to cool to 50°C using the system's compressed air cooling.

  • Isolation: The reaction mixture will likely contain the hydrobromide salt precipitate.

    • Pour mixture into crushed ice (10 g).

    • Basify to pH 9-10 using

      
       (25%) or saturated 
      
      
      
      . This liberates the free base.
    • Filter the resulting solid, wash with cold water (2 x 5 mL) and cold ethanol (1 mL).

  • Purification: Recrystallize from hot ethanol if necessary.

Optimization & Troubleshooting

The following matrix guides the optimization if yields are suboptimal (<70%).

VariableCondition A (Standard)Condition B (High Steric Bulk)Condition C (Green/Scale-up)
Solvent EthanolDMFPEG-400
Temp 100°C120°C90°C
Time 10 min15 min20 min
Observation Good precipitation; easy workup.Higher solubility; requires aqueous crash-out.Liquid phase recovery; difficult to remove solvent.
Use Case Recommended If starting material remains.For >10g batches.

DOT Diagram 2: Experimental Workflow & Decision Tree

Workflow Start Start Reaction (1.0 eq Ketone + 1.1 eq Thiourea) Check LC-MS Check (t = 10 min) Start->Check Complete Reaction Complete? (SM < 5%) Check->Complete Workup Basify & Filter Complete->Workup Yes Extend Add 5 min MW Increase Temp +10°C Complete->Extend No Recrystal Recrystallize (EtOH) Workup->Recrystal Extend->Check Retest

Caption: Operational workflow for monitoring reaction progress and handling incomplete conversions.

Validation & Quality Control

To ensure the protocol was successful, verify the following analytical markers.

NMR Characterization (Expected Data)
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       7.60 (d, 1H, Thiophene-H5) – Doublet due to coupling with H4.
      
    • 
       7.15 (d, 1H, Thiophene-H4).
      
    • 
       7.05 (s, 1H, Thiazole-H5) – Characteristic singlet.
      
    • 
       7.00 (bs, 2H, 
      
      
      
      ) – Exchangeable with
      
      
      .
  • Interpretation: The presence of the thiazole singlet at ~7.05 ppm and the disappearance of the methylene protons (

    
    -CH2) from the starting ketone confirm cyclization.
    
Mass Spectrometry
  • LC-MS (ESI+):

    • Target Mass: ~261.1 amu (

      
      ) / 263.1 amu (
      
      
      
      ).
    • Pattern: 1:1 isotopic ratio confirms the presence of one Bromine atom.

    • Note: If you see M+H at ~183, debromination has occurred (failed run).

Safety Considerations

  • Lachrymators:

    
    -bromoketones are potent tear agents. Handle all solids and mother liquors in a fume hood.
    
  • Microwave Vials: Never fill vials >75% volume. The rapid heating of ethanol generates significant pressure (approx 2-4 bar at 100°C). Ensure the septum is rated for high pressure.

  • Thiophenes: Halogenated thiophenes can be skin sensitizers. Wear nitrile gloves.

References

  • Potewar, T. M., et al. (2008). "Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines." Arkivoc, (xi), 117-125.

  • Kidwai, M., et al. (2000).[4] "Alumina-Supported Synthesis of 2-Aminothiazoles Using Microwaves." Chemical Papers, 54(4), 228-232.

  • Little, T. L., et al. (2005). "Microwave-assisted synthesis of 2-amino-4-arylthiazoles." Journal of Combinatorial Chemistry, 7(6). (Demonstrates general applicability of MW Hantzsch synthesis).

  • Siddiqui, N., et al. (2011). "Microwave Assisted Synthesis of 2-Aminothiazole Derivatives." International Journal of Pharmaceutical Sciences and Drug Research, 3(1).

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20, 3118. (Foundational Mechanism).[5]

Sources

Application

Strategic Functionalization of the Thiazole C5 Position in 4-(3-Bromothiophen-2-yl)thiazole Scaffolds

[1] Executive Summary & Structural Analysis[1][2] The scaffold 4-(3-bromothiophen-2-yl)thiazole represents a privileged "pre-organized" bi-heteroaryl system.[1] It is a critical intermediate in the synthesis of fused het...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Analysis[1][2]

The scaffold 4-(3-bromothiophen-2-yl)thiazole represents a privileged "pre-organized" bi-heteroaryl system.[1] It is a critical intermediate in the synthesis of fused heteroacenes for organic photovoltaics (OPV), organic field-effect transistors (OFETs), and kinase inhibitors.

The functionalization of the Thiazole C5 position in this specific molecule presents a unique chemoselective paradox:

  • Acidity vs. Nucleophilicity: Thiazole C2 is the most acidic position (

    
    ), making it prone to deprotonation-based side reactions.[1] C5 is the most nucleophilic position, favored for electrophilic aromatic substitution (EAS).
    
  • The "Trojan Horse" Bromine: The 3-bromo substituent on the thiophene ring is not merely a bystander; it is a reactive handle. In palladium-catalyzed manifolds, it serves as the oxidative addition initiation point.[1]

  • Topology: The proximity of the Thiophene-3-Br to the Thiazole-C5-H bond allows for intramolecular cyclization , forming a planar thieno[3',2':4,5]thieno[2,3-d]thiazole system.[1]

This guide details two distinct protocols:

  • Protocol A: Intramolecular C-H Arylation (Ring Fusion) – The dominant application.

  • Protocol B: Intermolecular C5-H Functionalization – The divergent application.[1]

Reactivity Landscape (Graphviz Visualization)

ReactivityMap Substrate 4-(3-Bromothiophen-2-yl)thiazole ThiazoleC5 Thiazole C5 (Target) Nucleophilic & CMD Active Substrate->ThiazoleC5 Direct Arylation (CMD Mechanism) ThiazoleC2 Thiazole C2 (Competitor) High Acidity (pKa ~29) Substrate->ThiazoleC2 Lithiation Risk ThiopheneBr Thiophene C3-Br (Initiator) Oxidative Addition Site Substrate->ThiopheneBr Pd(0) Insertion ThiopheneBr->ThiazoleC5 Intramolecular Cyclization ThiopheneC5 Thiophene C5 (Interference) Highly Nucleophilic

Figure 1: Chemoselective pressure points on the scaffold.[1] The 3-Br/C5 interaction is the primary driver for fused-ring synthesis.[1]

Protocol A: Intramolecular C-H Arylation (Ring Fusion)

This is the "Gold Standard" reaction for this scaffold. It utilizes the pre-installed bromine to drive a Palladium-catalyzed intramolecular C-H activation at Thiazole C5.[1] This reaction creates a rigid, planar fused ring system essential for increasing charge carrier mobility in organic semiconductors.[1]

Mechanism: Concerted Metallation-Deprotonation (CMD)

The reaction proceeds via:

  • Oxidative addition of Pd(0) into the Thiophene C-Br bond.

  • Ligand exchange with a carboxylate (Pivalate/Acetate).

  • CMD transition state where the carboxylate deprotonates Thiazole C5 while Pd forms the C-C bond.

  • Reductive elimination to close the ring.

Experimental Procedure

Reagents:

  • Substrate: 4-(3-Bromothiophen-2-yl)thiazole (1.0 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (10 mol%) or PPh₃ (20 mol%)

  • Base: Potassium Carbonate [K₂CO₃] (3.0 equiv)

  • Additive: Pivalic Acid [PivOH] (30 mol%) – Critical for CMD mechanism

  • Solvent: N,N-Dimethylacetamide (DMAc) or Toluene (degassed)[1]

Step-by-Step Workflow:

  • Preparation (Glovebox/Schlenk Line): In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the substrate (1.0 mmol, 246 mg), Pd(OAc)₂ (11 mg), PCy₃·HBF₄ (37 mg), and K₂CO₃ (414 mg).

  • Solvent Addition: Evacuate and backfill with Argon (3x). Add DMAc (5 mL, 0.2 M concentration) and Pivalic Acid (30 mg) via syringe.

  • Reaction: Seal the tube and heat to 110 °C for 12–16 hours.

    • Checkpoint: Monitor by LC-MS.[1] The starting material (Br-isotope pattern) should disappear, replaced by a lower mass peak (M - HBr).[1]

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMAc and inorganic salts.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Yield: 75–88% Product: Thieno[3',2':4,5]thieno[2,3-d]thiazole derivative.[1]

Troubleshooting Table
ObservationDiagnosisCorrective Action
Debromination (SM - Br + H) Hydride source present or slow C-H activation.[1]Ensure solvent is anhydrous. Increase PivOH loading to 50 mol% to accelerate CMD step.
Thiazole C2 Arylation Intermolecular side reaction.Dilute reaction (0.05 M) to favor intramolecular pathway.
Palladium Black Formation Catalyst decomposition.Switch ligand to PCy₃ (more electron-rich) or add molecular sieves.[1]

Protocol B: Intermolecular C5 Functionalization (Divergent)

If the goal is to functionalize C5 without closing the ring (e.g., to create a twisted bi-aryl donor-acceptor system), the C2 position must be protected, or conditions must be tuned to favor C5 electrophilicity.

Challenge: Direct arylation with an external aryl halide is risky because the Pd catalyst will insert into the internal Thiophene-Br first.[1] Strategy: Use Electrophilic Bromination to install a second bromine at Thiazole C5, creating a dibromo-species for subsequent selective cross-coupling (e.g., Negishi or Stille).[1]

Experimental Procedure: Regioselective C5 Bromination

Reagents:

  • Substrate: 4-(3-Bromothiophen-2-yl)thiazole[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (0 °C to RT)

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate (1.0 mmol) in ACN (10 mL) at 0 °C.

  • Addition: Add NBS (187 mg, 1.05 mmol) portion-wise over 15 minutes. Protect from light.

  • Reaction: Stir at 0 °C for 2 hours, then warm to Room Temperature for 1 hour.

    • Note: Thiophene C5 is also reactive. If the thiophene C5 is unsubstituted, you may get a mixture of Thiazole-C5-Br and Thiophene-C5-Br.[1]

    • Selectivity Control: Thiazole is electron-deficient; Thiophene is electron-rich.[1] NBS favors the most electron-rich spot.[1] If Thiophene C5 is open, it will react first.

    • Critical Modification: If Thiophene C5 is open, this protocol will brominate the thiophene. To hit Thiazole C5, the Thiophene C5 must be blocked (e.g., with an alkyl/silyl group) PRIOR to this step.

Alternative: C5-Selective Arylation (Intermolecular) using Pd/Phenanthroline If the Thiophene-Br is preserved (difficult) or if the user intends to react the Thiophene-Br and Thiazole-C5-H sequentially:

  • Catalyst: Pd(OAc)₂ / 1,10-Phenanthroline (Bphen).[1]

  • Base: K₃PO₄ (anhydrous).

  • Conditions: The Bphen ligand creates a cationic Pd species that is more electrophilic, favoring the nucleophilic C5 of thiazole over the acidic C2.

Synthesis Workflow Diagram

Workflow Start Start: 4-(3-Bromothiophen-2-yl)thiazole Decision Target Architecture? Start->Decision RouteA Route A: Fused Ring System (Planar) Decision->RouteA High Mobility RouteB Route B: Linear/Twisted System (Extended Conjugation) Decision->RouteB Donor-Acceptor StepA1 Intramolecular C-H Arylation Pd(OAc)2, PivOH, K2CO3 RouteA->StepA1 StepB1 Step 1: Block Thiophene C5 (if H is present) RouteB->StepB1 ProductA Fused Thieno-Thiazole StepA1->ProductA StepB2 Step 2: C5-Selective Halogenation (NBS/NIS) StepB1->StepB2 StepB3 Step 3: Selective Cross-Coupling (Stille/Suzuki) StepB2->StepB3

Figure 2: Decision tree for functionalizing the scaffold based on desired electronic properties.

References

  • Regioselective Arylation of Thiazoles

    • Liu, X. W., et al. (2013). "Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions." Organic Letters, 15(21), 5586–5589.
  • Intramolecular C-H Activation (CMD Mechanism)

    • Lapointe, D., & Fagnou, K. (2010). "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chemistry Letters, 39(11), 1118–1126.
  • Synthesis of Fused Thieno-Thiazoles

    • Omar, M. T., et al. (2002). "Novel Synthesis of Thieno[2,3-d] and 1,2-dithiino[4,5-c] Thiazoles." Sulfur Letters, 25(4), 173-181.[1]

  • C5 vs C2 Selectivity Guidelines

    • Gong, X., et al. (2011). "Regioselective Pd-Catalyzed Direct Arylation of Thiazoles." Tetrahedron, 67(41), 7960-7966.[1]

Sources

Technical Notes & Optimization

Troubleshooting

resolving solubility issues of thiophene-thiazole amines in DMSO and methanol

Technical Support Center: Solubility Optimization for Heterocyclic Amines Topic: Thiophene-Thiazole Amine Scaffolds in DMSO & Methanol Welcome to the Technical Support Portal User: Research Scientist / Medicinal Chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Heterocyclic Amines Topic: Thiophene-Thiazole Amine Scaffolds in DMSO & Methanol

Welcome to the Technical Support Portal

User: Research Scientist / Medicinal Chemist Ticket ID: SOL-TTA-001 Subject: Resolving persistent precipitation and "oiling out" of thiophene-thiazole amines.

Executive Summary: Thiophene-thiazole amines represent a "perfect storm" for solubility challenges. Their planar, rigid heteroaromatic structure leads to high lattice energy via


-

stacking, while the amine functionality creates complex hydrogen-bonding networks. This guide addresses the three most common failure modes: DMSO hydration , dielectric shock in methanol , and aggregation-induced precipitation .

Module 1: Diagnostic & Root Cause Analysis

Before attempting remediation, identify which solubility failure mode you are experiencing.

SymptomDiagnosisRoot Cause
Cloudiness in "pure" DMSO Hydration Contamination DMSO has absorbed atmospheric

, reducing solvent power for lipophiles.[1][2]
Needle-like crystals Lattice Locking Strong

-

stacking interactions are thermodynamically favored over solvation.
Oily droplets in Methanol Liquid-Liquid Phase Separation "Oiling out" due to rapid dielectric constant change or impurity profile.
Gelling upon sonication Thixotropic Aggregation Energy input (heat/sound) is reorganizing the supramolecular structure rather than dissolving it.
Visualizing the Solubility Decision Tree

SolubilityLogic Start Start: Visual Inspection CheckDMSO Is DMSO Stock >1 week old? Start->CheckDMSO Hydration High Probability: DMSO Hydration (Replace Solvent) CheckDMSO->Hydration Yes CrystalCheck Are crystals visible? CheckDMSO->CrystalCheck No (Fresh) PiStacking Issue: Lattice Energy (Requires Heat + Sonication) CrystalCheck->PiStacking Needles/Solids AmineCheck Is pH > pKa? CrystalCheck->AmineCheck Cloudy/Amorphous SaltForm Strategy: Acidification (Protonate Amine) AmineCheck->SaltForm Yes

Figure 1: Decision logic for diagnosing solubility failures in heterocyclic amines.

Module 2: The DMSO Protocol (The "Hidden Water" Trap)

The Issue: Researchers often assume DMSO is a "universal solvent." However, DMSO is hygroscopic.[1][3][4] At 60% relative humidity, pure DMSO can absorb significant water within hours. For hydrophobic thiophene-thiazoles, even 5% water content can trigger precipitation [1, 2].

The Protocol: Anhydrous DMSO Reconstitution

  • Solvent Verification: Do not use DMSO stored in a wash bottle or loosely capped tube. Use a fresh, anhydrous ampoule or a bottle stored over molecular sieves (3Å or 4Å).

  • The "Hot-Sonic" Cycle:

    • Step A: Add anhydrous DMSO to the solid.[2]

    • Step B: Heat to 40°C (Do not exceed 60°C to avoid thermal decomposition of the sulfoxide).

    • Step C: Sonicate in a bath for 10 minutes while warm.

    • Why? Heat disrupts the thermodynamic crystal lattice; sonication breaks the kinetic aggregates.

  • Visual Check: Hold the vial against a light source. If you see "schlieren" lines (swirling optical distortions), the compound is not fully dissolved; it is in a supersaturated state and will crash out later.

Critical Warning: Avoid freeze-thaw cycles. Freezing DMSO forces the solute into high-concentration pockets (cryoconcentration), often causing irreversible precipitation of these planar stacks [1].

Module 3: Methanol & Dilution Strategies

The Issue: Adding a DMSO stock to Methanol (MeOH) often causes the compound to "oil out" or precipitate. This is due to the Dielectric Shock .

  • DMSO Dielectric Constant (

    
    ): ~47
    
  • Methanol Dielectric Constant (

    
    ): ~33
    
  • Thiophene-Thiazole (Lipophilic): Prefers high polarizability, not just polarity.

The Protocol: Gradient Solvation

Do not shoot the DMSO stock directly into cold Methanol.

  • The "Reverse Addition" Technique:

    • Place the DMSO stock in the vial.

    • Add Methanol dropwise with constant vortexing.

    • Mechanism:[1] This maintains a high local solvent power, preventing the immediate formation of critical nuclei for precipitation.

  • Ternary Mixtures (The "Bridge" Solvent):

    • If MeOH fails, use a ternary system: DMSO : Acetone : Methanol (1:1:8) .

    • Why? Acetone acts as a bridge. It dissolves the organic scaffold better than MeOH and is miscible with both DMSO and MeOH.

Module 4: Advanced Chemical Modification (Acidification)

The Science: Thiazole amines are weak bases. The amine nitrogen (exocyclic) and the thiazole nitrogen (endocyclic) can accept protons. Neutral thiophene-thiazoles are highly lipophilic and stack efficiently. Protonating them creates a cationic species, introducing electrostatic repulsion that breaks the stacks and drastically increases solubility in polar solvents [4, 6].

The Protocol: In-Situ Salt Formation

If the neutral molecule refuses to dissolve, convert it to a salt in situ.

  • Select the Acid:

    • For LC-MS/HPLC: Use Trifluoroacetic Acid (TFA) or Formic Acid.

    • For Biology/Assays: Use dilute Hydrochloric Acid (HCl) or Acetic Acid.

  • The Titration Method:

    • Prepare the solvent (DMSO or MeOH) with 0.1% to 1.0% acid (v/v) before adding it to the solid.

    • Do not add acid to the clumped solid; the surface will protonate and form a "gel shell" that prevents solvent penetration.

  • Verification:

    • The solution should turn clear. If it remains cloudy, the counter-ion (e.g., chloride) might be forming an insoluble salt (common with some large heterocycles). Switch to a bulky acid like Methanesulfonic acid.

Mechanism of Action: Protonation vs. Aggregation

ProtonationMechanism Neutral Neutral (Stacked) Step1 Add H+ Neutral->Step1 Acidification Cationic Cationic (Repulsion) Step1->Cationic Electrostatics Solvated Fully Solvated Cationic->Solvated DMSO/MeOH Shell

Figure 2: Acidification introduces electrostatic repulsion, breaking


-

stacks.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO containing water if I just heat it longer? A: No. Heating hydrated DMSO lowers the viscosity but does not remove the water. Upon cooling, the "anti-solvent" effect of the water returns, and your compound will precipitate, likely in a more stable (harder to dissolve) crystal form [1].

Q: My compound dissolves in DMSO but crashes when I add it to my cell culture media (aqueous). What do I do? A: This is a classic "crash-out."

  • Reduce the final concentration. You may be exceeding the intrinsic aqueous solubility.

  • Use a surfactant. Add 0.5% Tween-80 or Cyclodextrin to your aqueous media before adding the DMSO stock. This encapsulates the hydrophobic thiophene-thiazole, preventing it from seeing the water directly [5].

Q: Why does my solution turn yellow/orange over time? A: Thiophene derivatives are prone to oxidation, especially in the presence of light and DMSO (which can act as an oxidant under certain conditions). Store all stocks in amber vials, wrapped in foil, at -20°C.

References

  • Ziath Ltd. (n.d.).[3] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Solubilization techniques used for poorly water-soluble drugs.[5] Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines - Department of Chemistry. Retrieved from [Link]

Sources

Optimization

overcoming catalyst poisoning by sulfur in thiazole-thiophene coupling reactions

Topic: Overcoming Catalyst Poisoning by Sulfur in Thiazole-Thiophene Coupling Audience: Researchers, Medicinal Chemists, Process Chemists Status: Active Guide Introduction: The "S-Factor" in Cross-Coupling Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Poisoning by Sulfur in Thiazole-Thiophene Coupling Audience: Researchers, Medicinal Chemists, Process Chemists Status: Active Guide

Introduction: The "S-Factor" in Cross-Coupling

Welcome to the technical support hub for heteroaryl coupling. You are likely here because your thiazole-thiophene cross-coupling reaction—a staple in synthesizing organic semiconductors and bioactive scaffolds—has stalled.

The Core Problem: Catalyst poisoning by sulfur.[1][2][3] Both thiazole and thiophene rings contain sulfur atoms with lone pairs capable of coordinating strongly to soft transition metals like Palladium (Pd). This "non-productive coordination" competes with the oxidative addition and transmetalation steps, effectively shutting down the catalytic cycle. Furthermore, the electron-rich nature of these heterocycles can lead to rapid catalyst decomposition (Pd black formation) or homocoupling.

This guide moves beyond standard textbook answers, providing field-proven strategies to outcompete sulfur coordination and drive your reaction to completion.

Module 1: Diagnostic & Mechanistic Insight

Q1: How do I confirm if my reaction failure is due to sulfur poisoning versus other factors?

A: Sulfur poisoning has a distinct kinetic signature compared to oxidative addition failure or instability.

Symptom Likely Cause Diagnostic Test
Immediate "Blacking Out" Catalyst decomposition (Pd aggregation).Mercury Drop Test: Add Hg(0) to the reaction. If activity stops completely, you have a heterogeneous species (colloidal Pd) that is likely unstable.
Stalled Conversion (<10%) Strong S-coordination blocking active sites.Ligand Overdose: Repeat the reaction with a 4:1 or 6:1 Ligand:Pd ratio. If yield improves, the extra ligand is successfully competing with the sulfur.
Homocoupling (R-R) Slow Transmetalation.Base Check: If using Suzuki, switch to a stronger base (e.g., TlOH or Ba(OH)₂) or anhydrous conditions to force transmetalation.
Visualizing the Poisoning Mechanism

The diagram below illustrates how sulfur diverts the catalyst from the productive cycle.

PoisoningMechanism Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X S_Coord S-Poisoning (Pd-S Complex) Pd0->S_Coord + Thiazole/Thiophene (S) OxAdd->S_Coord + S-Heterocycle TransMet Transmetalation OxAdd->TransMet + Ar-M S_Coord->Pd0 Reversible (Heat/Ligand) Prod Product (Thiazole-Thiophene) TransMet->Prod Reductive Elim. Prod->Pd0 Regenerate

Caption: The "S-Poisoning" pathway (red) competes with both the active catalyst generation and the oxidative addition intermediate, sequestering the metal in an inactive state.

Module 2: The "Hardware" Fix – Catalyst & Ligand Selection

Q2: Which ligand system is best suited to resist sulfur coordination?

A: You need ligands that are bulky (sterically shield the metal center) and electron-rich (increase electron density on Pd to facilitate oxidative addition of the heteroaryl halide).

Top Recommendations:

  • Pd-PEPPSI-IPent (The "Tank"):

    • Why: The N-heterocyclic carbene (NHC) ligand is extremely bulky and electron-donating. The "IPent" (isopentyl) variation offers superior steric shielding compared to the older "IPr" version, preventing sulfur from approaching the Pd center.

    • Use Case: Difficult couplings, sterically hindered substrates, or when using low catalyst loading.

  • Xantphos (The "Chelator"):

    • Why: A wide bite-angle bidentate ligand. It chelates Pd strongly, making it difficult for sulfur to displace the ligand.

    • Use Case: General Suzuki coupling of thiazoles.

  • SPhos / XPhos (The Buchwald Favorites):

    • Why: These biaryl phosphines are designed to promote reductive elimination and facilitate oxidative addition of deactivated heteroaryl chlorides.

    • Use Case: When the halide partner is electron-rich (e.g., a methoxy-thiophene).

Module 3: The "Software" Fix – Additives & Scavengers

Q3: I am using Stille coupling. How does CuTC help?

A: Copper(I) Thiophene-2-carboxylate (CuTC) is the "secret weapon" for Stille coupling of sulfur heterocycles.

  • Mechanism: CuTC facilitates the "copper effect." It scavenges the phosphine (if present) or activates the stannane via a transmetalation to Copper first (forming a transient organocopper species), which then transmetalates to Palladium much faster than the stannane itself.

  • S-Scavenging: The copper can also transiently bind to the sulfur of the thiazole/thiophene, shielding it from the Palladium catalyst.

Module 4: Field-Proven Protocols

Protocol A: Robust Suzuki Coupling (Pd-PEPPSI Method)

Best for: High-throughput synthesis, air-stable setup.

Reagents:

  • Halide: 2-Bromothiazole (1.0 equiv)

  • Boronate: Thiophene-2-boronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd-PEPPSI-IPent (1–2 mol%)

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)[4]

  • Solvent: 1,4-Dioxane/MeOH (4:1 ratio) - MeOH is critical for activating the boronate.

Step-by-Step:

  • Charge: Add halide, boronate, base, and Pd-PEPPSI-IPent to a reaction vial.

  • Solvent: Add the Dioxane/MeOH mixture. (No glovebox needed for PEPPSI, but sparging with Argon for 5 mins is recommended).

  • Heat: Seal and heat to 60–80°C . (PEPPSI allows milder temps than PPh₃ systems).

  • Monitor: Check LCMS at 2 hours.

  • Workup: Filter through Celite/Silica pad to remove Pd/Salts. Concentrate and purify.

Protocol B: The "Liebeskind-Srogl" Inspired Stille (CuTC Method)

Best for: Sensitive substrates, avoiding strong bases.

Reagents:

  • Halide: 2-Iodothiophene (1.0 equiv)

  • Stannane: 2-(Tributylstannyl)thiazole (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂dba₃/AsPh₃

  • Additive: CuTC (Copper(I) thiophene-2-carboxylate) (1.2 equiv - stoichiometric is often best for difficult cases)

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step:

  • Prep: Flame-dry glassware and cool under Argon.

  • Mix: Add Pd catalyst, CuTC, and Stannane.

  • Inject: Add the Halide and Solvent via syringe.

  • Reaction: Stir at Room Temperature initially. If sluggish, warm to 45°C. Note: CuTC often allows RT coupling.

  • Quench: Dilute with EtOAc and wash with NH₄OH (10%) to remove Copper/Tin residues.

Module 5: Troubleshooting Flowchart

Use this decision tree to navigate persistent issues.

Troubleshooting Start Reaction Failed CheckColor Did reaction turn black immediately? Start->CheckColor CheckSM Is Starting Material (SM) consumed? CheckColor->CheckSM No SolBlack Pd Aggregation. Switch to Pd-PEPPSI-IPent or add ligand (Xantphos). CheckColor->SolBlack Yes AnalyzeProd Check Product: Protodehalogenation? CheckSM->AnalyzeProd Yes SolPoison Catalyst Poisoning. 1. Increase Temp. 2. Use CuTC additive. 3. Switch to Iodide partner. CheckSM->SolPoison No YesBlack Yes NoBlack No YesSM Yes (SM Gone) NoSM No (SM Remains) SolProto Solvent too wet/protic. Switch to Anhydrous DMF/Dioxane. AnalyzeProd->SolProto Yes

Caption: Diagnostic workflow for isolating the root cause of coupling failure.

References

  • Organ, M. G., et al. (2006).[5] Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and user-friendly family of precatalysts for cross-coupling reactions.[6]Chemistry – A European Journal .

  • Allred, G. D., & Liebeskind, L. S. (1996). Copper-mediated cross-coupling of organostannanes with organic iodides at or below room temperature.[7][8]Journal of the American Chemical Society .[8][9]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Standard text for mechanism of S-poisoning).
  • Wolf, C., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks...ACS Omega .

  • Sigma-Aldrich. (2023). PEPPSI™-IPent for Demanding Cross-Coupling Reactions.[5][6]Technical Bulletin .

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectroscopic Features of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine

For researchers and professionals in the fields of medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among the array of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹H NMR, remains an indispensable tool for providing detailed information about the molecular structure of a substance. This guide offers an in-depth analysis of the characteristic ¹H NMR peaks of the novel compound 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine, providing a comparative framework against structurally related analogues. The insights herein are designed to facilitate the rapid and accurate identification and characterization of this and similar chemical entities.

Introduction to the Structural Landscape

The molecule 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine is a fascinating scaffold, integrating two distinct five-membered aromatic heterocycles: a 3-bromothiophene and a 2-aminothiazole. This unique combination presents a rich electronic environment, leading to a distinctive ¹H NMR spectrum. Understanding the interplay of the electronic effects of the bromine substituent, the electron-donating amine group, and the inherent properties of the thiophene and thiazole rings is paramount for accurate spectral interpretation.

Predicted ¹H NMR Spectrum of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine

While a definitive experimental spectrum for the title compound is not publicly available, a highly accurate prediction can be constructed based on established principles of NMR spectroscopy and extensive empirical data from analogous structures. The expected ¹H NMR spectrum in a common solvent like DMSO-d₆ would exhibit signals corresponding to the amine protons, the thiazole proton, and the two protons of the 3-bromothiophene ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-NH₂ (Amine)~7.30Singlet (broad)-The chemical shift of amine protons can be variable and is influenced by solvent, concentration, and temperature. In DMSO-d₆, it is expected to appear as a broad singlet.
H-5' (Thiazole)~7.10Singlet-The proton at the 5-position of the thiazole ring is a singlet and its chemical shift is influenced by the adjacent thiophene substituent.
H-4 (Thiophene)~7.25Doublet~5.5This proton is coupled to the H-5 proton of the thiophene ring.
H-5 (Thiophene)~7.65Doublet~5.5The bromine atom at the 3-position deshields this proton, causing it to appear at a higher chemical shift compared to the H-4 proton.

Comparative Analysis with Structurally Related Compounds

To provide a robust comparative framework, we will examine the experimental ¹H NMR data of key structural fragments and analogues. This comparison will highlight the influence of various substituents on the chemical shifts and coupling patterns, thereby reinforcing our predictions for the title compound.

The 2-Aminothiazole Moiety

The 2-aminothiazole core is a common scaffold in medicinal chemistry. The protons on this ring system have characteristic chemical shifts. For instance, in unsubstituted 2-aminothiazole, the protons at the 4- and 5-positions appear as doublets around δ 6.5-7.0 ppm in DMSO-d₆.[1] The introduction of a substituent at the 4-position, as in our target molecule, simplifies the spectrum, leaving a singlet for the H-5 proton. In various 4-substituted 2-aminothiazoles, this singlet is typically observed in the range of δ 6.7-7.3 ppm.[2][3]

The 3-Bromothiophene Moiety

The ¹H NMR spectrum of 3-bromothiophene itself provides a baseline for the signals of the thiophene ring in our target molecule. In CDCl₃, the protons of 3-bromothiophene exhibit the following signals: H2 at ~7.3 ppm (dd), H4 at ~7.1 ppm (dd), and H5 at ~7.4 ppm (dd). The presence of the thiazole substituent at the 2-position in our target molecule will significantly alter this pattern, resulting in two doublets for the H-4 and H-5 protons.

Analogous Substituted Thiazoles

Examining more complex structures provides further validation. For example, in (E)-N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, the two thiophene protons appear as doublets at δ 7.35 and 6.75 ppm.[4][5] This demonstrates the expected splitting pattern and the general chemical shift region for the thiophene protons in a 2,3-disubstituted thiophene ring.

The following dot diagram illustrates the logical workflow for predicting the ¹H NMR spectrum of the target compound based on the analysis of its constituent fragments and related analogues.

G cluster_target Target Molecule cluster_fragments Structural Fragments cluster_analogues Comparative Analogues cluster_prediction Spectral Prediction Target 4-(3-Bromothiophen-2-yl)- 1,3-thiazol-2-amine Thiazole 2-Aminothiazole Target->Thiazole Thiophene 3-Bromothiophene Target->Thiophene Prediction Predicted ¹H NMR Spectrum (Chemical Shifts, Multiplicities, Coupling Constants) Thiazole->Prediction Provides data for thiazole proton and amine protons Thiophene->Prediction Provides data for thiophene protons Analogue1 Substituted 2-Aminothiazoles Analogue1->Prediction Refines prediction for thiazole moiety Analogue2 Substituted Thiophenes Analogue2->Prediction Refines prediction for thiophene moiety Prediction->Target Characterizes

Workflow for ¹H NMR spectral prediction.

Experimental Protocol for ¹H NMR Spectroscopy

For researchers aiming to acquire their own data, the following protocol outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum.

Objective: To acquire a high-resolution ¹H NMR spectrum of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine.

Materials:

  • 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently vortex the mixture until the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Choose a suitable pulse sequence (e.g., a simple 1-pulse experiment).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

    • Set the relaxation delay (D1) to be at least 1-2 seconds to ensure proper relaxation of the protons.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm or CHCl₃ at δ 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

The following diagram outlines the key steps in the experimental workflow for acquiring a ¹H NMR spectrum.

G start Start sample_prep Sample Preparation (Dissolve in deuterated solvent) start->sample_prep instrument_setup Instrument Setup (Lock, Shim, Tune) sample_prep->instrument_setup data_acq Data Acquisition (Set parameters, Acquire FID) instrument_setup->data_acq data_proc Data Processing (FT, Phase, Calibrate, Integrate) data_acq->data_proc analysis Spectral Analysis (Assign peaks, Determine structure) data_proc->analysis end_node End analysis->end_node

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of Aminothiazole Intermediates

Introduction: The Critical Role of Purity in Aminothiazole-Based Pharmaceuticals The aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs, including antimic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Aminothiazole-Based Pharmaceuticals

The aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs, including antimicrobial, anti-inflammatory, and anti-cancer agents.[1][2][3] As intermediates in complex synthetic pathways, the purity of these building blocks is not merely a quality metric; it is a critical determinant of the final drug substance's safety and efficacy.[4] Impurities, whether they are starting materials, by-products, or degradation products, can impact the stability, bioactivity, and toxicity of the active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for assessing the purity of these intermediates.[5][6] Its high resolution and sensitivity make it indispensable for separating the main component from structurally similar impurities.[6][7] This guide provides a comprehensive, in-depth comparison of strategies and experimental choices for developing a robust, specific, and reliable HPLC method for the purity analysis of aminothiazole intermediates, grounded in field-proven insights and regulatory expectations.

Pillar 1: A Systematic Approach to HPLC Method Development

A successful HPLC method is not born from trial and error but from a systematic, logical workflow. The primary objective is to achieve adequate resolution between the main aminothiazole peak and all potential impurities (process-related and degradants) within a reasonable analysis time.

The development process begins with understanding the physicochemical properties of the target aminothiazole intermediate, such as its solubility, pKa (aminothiazoles are basic), and UV absorbance profile. This foundational knowledge informs the initial choice of column, mobile phase, and detector settings.

G cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Specificity & Validation A Define Analytical Goal (Purity Method, Target Impurities) B Characterize Analyte (pKa, logP, UV Spectrum) A->B C Initial Column & Mobile Phase Selection (e.g., C18, ACN/H2O with buffer) B->C D Perform Scouting Gradients C->D E Optimize Gradient Profile D->E Initial separation achieved? F Fine-tune Mobile Phase (pH, Buffer Concentration) E->F G Evaluate Column Temperature F->G H Finalize Flow Rate G->H I Forced Degradation Study (Confirm Peak Purity) H->I Optimized method defined J Method Validation (ICH Q2) (Accuracy, Precision, Linearity, etc.) I->J K Final Method Documented J->K

Caption: Workflow for Systematic HPLC Method Development.

Pillar 2: Comparative Analysis of Chromatographic Conditions

The art of method development lies in making informed choices about the chromatographic parameters. Here, we compare the most influential factors.

Stationary Phase (Column) Selection: A Comparative View

The column is the heart of the separation. For aminothiazole intermediates, which are typically polar and basic, a reverse-phase C18 column is the conventional starting point. However, alternative chemistries can offer superior selectivity for challenging separations. The choice is driven by the specific structure of the analyte and its impurities.

Stationary Phase Primary Interaction Mechanism Best Suited For Potential Drawbacks for Aminothiazoles
C18 (Octadecylsilane) Hydrophobic interactionsGeneral-purpose; good starting point for most small molecules.Can exhibit peak tailing for basic compounds due to silanol interactions.
C8 (Octylsilane) Less hydrophobic than C18More polar compounds that are too strongly retained on C18.May offer insufficient retention for less polar aminothiazole derivatives.
Phenyl-Hexyl Hydrophobic & π-π interactionsAromatic compounds, offering alternative selectivity to alkyl phases.Selectivity gains are highly dependent on the presence of aromatic rings in impurities.
Embedded Polar Group (EPG) Hydrophobic & polar interactionsBasic compounds; provides "silanol shielding" to reduce peak tailing.Can have different selectivity profiles; may require mobile phases with low aqueous content.

Expert Insight: For aminothiazoles, an end-capped, high-purity silica C18 column is often the most successful initial choice. If peak tailing persists even after mobile phase optimization, an EPG column is the logical next step to mitigate secondary interactions with free silanols.

Mobile Phase Optimization: The Engine of Separation

The mobile phase composition dictates the retention and elution of analytes. For ionizable compounds like aminothiazoles, its parameters are especially critical.

Parameter Comparison & Rationale Effect on Chromatogram
Organic Modifier Acetonitrile (ACN) vs. Methanol (MeOH): ACN is generally preferred due to its lower viscosity (lower backpressure) and better UV transparency. MeOH can offer different selectivity and is a valuable alternative if ACN fails to resolve key peaks.ACN often produces sharper peaks. Switching to MeOH can change the elution order of impurities.
Aqueous pH pH relative to pKa: The pKa of the 2-aminothiazole moiety is around 5.3. Operating the mobile phase at a pH 2-3 units below the pKa (e.g., pH 2.5-3.5) ensures the amine is fully protonated and behaves consistently, leading to sharp, symmetrical peaks.Low pH (2.5-3.5): Good peak shape. Mid pH (4-6): Broad, split, or tailing peaks as analyte exists in both ionized and non-ionized forms.
Buffer Selection Phosphate vs. Formate/Acetate: Phosphate buffers are excellent for UV detection down to ~210 nm but are not volatile (incompatible with MS). Formate or acetate buffers are volatile and suitable for LC-MS but have higher UV cutoffs. For purity analysis by UV, phosphate is often superior.A stable buffer concentration (e.g., 10-25 mM) is crucial to maintain a consistent pH and prevent peak shape degradation.

Expert Insight: Start with a simple gradient of 0.1% Phosphoric or Formic Acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).[8] This approach quickly reveals the elution profile and allows for systematic optimization.

Pillar 3: Proving Specificity via Forced Degradation Studies

A purity method is only reliable if it is stability-indicating , meaning it can separate the intact drug from its degradation products.[5][9] Forced degradation, or stress testing, is the process of intentionally degrading the aminothiazole intermediate to generate these potential impurities and prove the method's specificity.[5][10] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation pathways are observed without destroying the sample.[10][11]

Caption: Workflow for a Forced Degradation Study.

Experimental Protocol: Forced Degradation
  • Preparation: Prepare a stock solution of the aminothiazole intermediate in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Control Sample: Dilute an aliquot of the stock solution to the target concentration and analyze it immediately. This is the T=0 or unstressed sample.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1M HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 4, 8 hours). Cool, neutralize with an equivalent amount of base, dilute to the target concentration, and analyze.

  • Base Hydrolysis: Repeat step 3 using 0.1M NaOH. Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. Monitor the reaction over time. Quench if necessary, dilute, and analyze.

  • Thermal Degradation: Store the solid intermediate in an oven at an elevated temperature (e.g., 80°C) for several days. Also, heat a solution of the intermediate. Prepare samples for analysis at various time points.

  • Photolytic Degradation: Expose the solid and solution samples to controlled UV and visible light as specified in ICH guideline Q1B.

  • Analysis and Evaluation: Analyze all stressed samples, along with the control, using the developed HPLC method, preferably with a Photo-Diode Array (PDA) detector. Check for new peaks and evaluate the purity of the main aminothiazole peak. Calculate mass balance to ensure all components are accounted for.

Pillar 4: Method Validation - The Hallmark of Trustworthiness

Validation demonstrates that an analytical procedure is suitable for its intended purpose.[12] It is a mandatory requirement that transforms a well-developed method into a reliable, regulatory-compliant tool.[13] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14]

Validation Parameter Purpose Typical Acceptance Criteria for a Purity Method
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.[14][15]Peak purity index > 0.999 (from PDA). Baseline resolution (>1.5) between the main peak and all adjacent peaks in stressed samples.
Linearity To verify a direct proportional relationship between analyte concentration and detector response over a defined range.[14]Correlation coefficient (r²) ≥ 0.999 over a range covering LOQ to 120-150% of the specification level for impurities.
Accuracy To measure the closeness of the test results to the true value, often assessed by spiking known amounts of impurities into the sample.[15]Recovery of 80-120% for impurities at different concentration levels.
Precision (Repeatability & Intermediate) To show the degree of agreement among individual tests when the procedure is applied repeatedly to a homogeneous sample.[14]Repeatability (same day, analyst, instrument): RSD ≤ 5.0%. Intermediate Precision (different days, analysts, instruments): RSD ≤ 10.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) at the LOQ concentration should meet predefined criteria (e.g., ≤ 10%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, temp ±5°C).System suitability parameters (resolution, tailing factor) remain within acceptable limits. No significant change in results.

Conclusion

Developing a robust HPLC purity method for aminothiazole intermediates is a multi-faceted process that integrates chemical principles, systematic experimentation, and stringent validation. By starting with a logical workflow, performing a comparative evaluation of columns and mobile phases, and rigorously testing for specificity through forced degradation, a scientist can build a method that is both scientifically sound and regulatorily compliant. The validation process serves as the final confirmation, providing documented evidence that the method is trustworthy and fit for its critical purpose: ensuring the quality and safety of pharmaceutical products.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Available from: [Link]

  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. National Center for Biotechnology Information. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Ich guidelines for validation final. SlideShare. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available from: [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. National Center for Biotechnology Information. Available from: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. ResearchGate. Available from: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PubMed. Available from: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Kaunas University of Technology. Available from: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. Available from: [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available from: [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation. International Journal of Creative Research Thoughts. Available from: [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationships of Aminothiazole-Based Anticancer Agents

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1][2] Its significance in oncology is unde...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1][2] Its significance in oncology is underscored by its presence in clinically approved anticancer drugs such as the multi-kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[3][4][5] Derivatives of this versatile heterocycle have demonstrated potent and selective activity against a broad spectrum of human cancer cell lines, including those of breast, leukemia, lung, and colon cancers.[3][4][5] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of aminothiazole anticancer agents, dissecting how specific molecular modifications dictate their biological targets, efficacy, and therapeutic potential.

The 2-Aminothiazole Core: A Foundation for Anticancer Drug Design

The therapeutic versatility of the 2-aminothiazole ring stems from its unique electronic and structural features. The endocyclic nitrogen and the exocyclic amine group are perfectly positioned to act as hydrogen bond donors and acceptors, allowing for high-affinity interactions with the hinge region of kinase ATP-binding pockets—a common target in cancer therapy.[6] The synthesis of this core is most commonly achieved through the Hantzsch thiazole synthesis, a robust reaction that allows for diverse substitutions at the C4 and C5 positions, providing a straightforward path to generating chemical libraries for SAR studies.[3]

Hantzsch_Synthesis reagents α-haloketone + Thiourea intermediate Thiazolium Intermediate reagents->intermediate Condensation product 2-Aminothiazole Derivative intermediate->product Cyclization & Dehydration

Caption: The Hantzsch synthesis workflow for the 2-aminothiazole core.

Comparative SAR Analysis: Targeting Key Cancer Pathways

The anticancer activity of aminothiazole derivatives is realized through their interaction with various oncogenic pathways. A comparative analysis based on their primary molecular targets reveals distinct SAR patterns crucial for rational drug design.

Protein Kinase Inhibition: The Dominant Mechanism

Protein kinases are primary targets for aminothiazole-based agents due to the scaffold's excellent fit within the ATP-binding site.[1][7]

Dasatinib serves as the quintessential example. SAR studies on Dasatinib analogues reveal critical structural requirements for potent Src/Abl inhibition.

  • C5-Position Modification: Introduction of a carboxylic acid phenylamide at the C5-position of the thiazole ring has been shown to yield potent and selective antiproliferative activity against human K562 leukemia cells.[3]

  • Amide Linker and Terminal Ring: The nature of the linker and substitutions on the terminal phenyl ring are paramount. For instance, meta-halogen substitutions on a terminal benzene ring were found to enhance anticancer activity, with 3,4-dichloro or 3-chloro substitutions showing superior inhibitory effects compared to 2,4-dichloro substitution.[3]

Table 1: SAR of Dasatinib Analogues Against K562 Leukemia Cells

CompoundC5-SubstitutionTerminal Phenyl SubstitutionIC50 (µM)Reference
DasatinibN-(2-chloro-6-methylphenyl)carboxamide-11.08[3]
Compound 21N-phenyl-5-carboxamide-16.3[3]

CDKs are central to cell cycle regulation, making them attractive cancer targets.

  • Metabolic Stability: High-throughput screening initially identified a 2-acetamido-thiazolylthio acetic ester as a CDK2 inhibitor.[8] However, this compound suffered from poor cellular activity due to metabolic instability. The key design evolution involved replacing the labile ester moiety with a stable 5-ethyl-substituted oxazole, which dramatically improved both potency and cellular performance.[8]

  • Hydrophobicity and H-Bonding: While a bulkier tert-butyl ester improved activity over an ethyl ester, suggesting a benefit from hydrophobicity, an even larger benzyl ester showed reduced activity.[8] This indicates a size limit and suggests the ester functionality may also participate in crucial hydrogen bonding within the binding site.[8]

LIMK plays a pivotal role in regulating actin dynamics, which is essential for cancer cell invasion and metastasis.[9]

  • Scaffold Hopping and SAR: Aminothiazole inhibitors of LIMK were discovered via high-throughput screening.[10] Subsequent development led to low nanomolar inhibitors through SAR-guided modifications.[9]

  • Key Interactions: Docking studies revealed that a pyridyl nitrogen was well-positioned to form a salt bridge with Lys380, while a chlorine atom could engage in a halogen bond with Val378.[9] This was confirmed experimentally, as pyridine isomers lacking this specific nitrogen placement were significantly less potent.[9]

Kinase_Targets cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Growth Signals Src_Abl Src/Abl PI3K->Src_Abl Proliferation Cell Proliferation PI3K->Proliferation LIMK LIMK Src_Abl->LIMK Cytoskeletal Regulation Invasion Invasion & Metastasis LIMK->Invasion CDK2 CDK2 Aurora_K Aurora Kinase CDK2->Aurora_K Mitosis Control CellCycle Cell Cycle Progression CDK2->CellCycle Aurora_K->CellCycle

Caption: Key protein kinase targets of aminothiazole agents in cancer cells.

Non-Kinase Targets

While kinases are the most common targets, aminothiazoles show activity against other crucial cellular components.

  • Importin β1 (KPNB1) Inhibition: An (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide derivative was found to be a potent inhibitor of KPNB1, a protein crucial for the nuclear import of oncogenic proteins like EGFR and STAT3.[3] This compound exhibited a high binding affinity with a Kd value of ~20 nM, demonstrating an alternative mechanism of action for this scaffold.[3]

Overarching SAR Principles for Aminothiazole Scaffolds

Across different target classes, several general SAR principles emerge that can guide future drug design efforts.

  • C4 and C5-Position Substitutions: The periphery of the thiazole ring is a key area for modification.

    • Lipophilicity: Lipophilic groups such as phenyl or butylidene at the C4 and C5 positions tend to enhance cytotoxicity.[3]

    • Steric Bulk: Fusing a butylidene group across C4 and C5 was beneficial, whereas smaller substituents like a methyl group at either position often decreased potency.[3]

  • N-Substitutions on the 2-Amino Group: This is the most common and critical point of diversification.

    • Acyl Group Chain Length: An amide linkage is a frequent feature. Studies have shown that a 3-propanamido chain at the 2-amino position conferred greater activity than a shorter 2-acetamido moiety, indicating an optimal linker length.[3]

    • Aromatic vs. Aliphatic Groups: Aromatic substitutions on the N-acyl group generally lead to improved antitumor activity compared to aliphatic substitutions.[3]

  • Terminal Hydrophobic Moieties:

    • Halogenation: Halogen atoms, particularly chlorine, on a terminal phenyl ring are often favorable for activity.[3]

    • Positional Isomerism: The placement of these substituents is crucial. For phenyl rings, substitution at the meta-position is often superior to other positions.[3]

Table 2: Comparative Cytotoxicity (IC50, µM) of Aminothiazole Derivatives

Compound SeriesKey Structural FeatureA549 (Lung)HeLa (Cervical)HT29 (Colon)Reference
Benzothiazole-based hydroxamic acidsmeta-halogen on phenyl ring8.646.050.63[3]
4,5-butylidene aminothiazolesBenzylic amine at N24.89 (H1299)--[3]
Crizotinib-inspired aminothiazoles4-phenylthiazole core>20>202.01[11]

Key Experimental Methodologies

The evaluation of novel anticancer agents relies on a set of standardized and robust experimental protocols.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a widely accepted standard for assessing the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

Objective: To determine the concentration of an aminothiazole derivative that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., A549, HeLa, HT29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Aminothiazole test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aminothiazole test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and cells with medium containing 0.5% DMSO (vehicle control).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Serial Dilutions of Aminothiazole Compounds B->C D 4. Incubate 48-72h (Treatment) C->D E 5. Add MTT Reagent (Incubate 3-4h) D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The 2-aminothiazole scaffold remains an exceptionally fruitful starting point for the development of novel anticancer agents. The comparative analysis of structure-activity relationships reveals that potent and selective inhibitors can be rationally designed by strategically modifying the C4, C5, and N2 positions of the thiazole core. The most successful strategies often involve the introduction of N-acyl groups bearing terminal aromatic rings, where lipophilicity and specific substitution patterns, such as meta-halogenation, are key determinants of activity. While kinase inhibition is the most explored mechanism, the discovery of aminothiazoles targeting other pathways, like nuclear transport, opens exciting new avenues for research. Future efforts should focus on leveraging this rich SAR data to design next-generation agents with improved selectivity, reduced off-target effects, and the ability to overcome existing drug resistance mechanisms.

References

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 839-864. [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Semantic Scholar. [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. SciSpace. [Link]

  • Wan, Y., Long, J., Gao, H., Tang, Z., Liu, Y., & Chen, Y. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 209, 112953. [Link]

  • Author. (2025). SYNTHESIS AND ANTICANCER ACTIVITY OF AMINOTHIAZOLE- TERMINAL PHENOXYCOMPOUNDS HYBRIDS AND THEIR ANALOGS: A SHORT REVIEW. Journal Name. [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. ResearchGate. [Link]

  • Wan, Y., Long, J., Gao, H., Tang, Z., Liu, Y., & Chen, Y. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 209, 112953. [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. SciSpace. [Link]

  • Author. (Year). Synthesis and anticancer properties of 2-aminothiazole derivatives. ResearchGate. [Link]

  • Chen, Y. C., et al. (2016). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. Molecules, 21(10), 1339. [Link]

  • Scott, J. S., et al. (2015). Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. Journal of Medicinal Chemistry, 58(20), 8189-8205. [Link]

  • Scott, J. S., et al. (2015). Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. Journal of Medicinal Chemistry, 58(20), 8189-8205. [Link]

  • Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Kim, K. S., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 45(18), 3905-3927. [Link]

  • Asif, M. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Drug Design, Development and Therapy, 15, 1465-1483. [Link]

  • Andersen, C. B., et al. (2008). Discovery of Selective Aminothiazole Aurora Kinase Inhibitors. ACS Chemical Biology, 3(3), 180-192. [Link]

  • Author. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal Name. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine

Part 1: Executive Safety Assessment Compound: 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine CAS: 105512-81-0 (Analogous structure reference) Disposal Class: Halogenated Organic Waste This guide supersedes generic "organic...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Compound: 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine CAS: 105512-81-0 (Analogous structure reference) Disposal Class: Halogenated Organic Waste

This guide supersedes generic "organic waste" protocols. The presence of the Bromine (Br) atom on the thiophene ring and the Sulfur (S) atoms in both rings dictates a specific incineration pathway. Standard incineration without flue-gas scrubbing will release corrosive Hydrogen Bromide (HBr) and Sulfur Oxides (SOx), violating environmental compliance and damaging facility infrastructure.

Immediate Hazards:

  • Chemical Nature: Weak base (aminothiazole moiety).

  • Incompatibility: Violent reaction risk with strong oxidizing agents (e.g., Nitric Acid, Peroxides) due to the electron-rich thiophene/thiazole systems.

  • Toxicity: Irritant to eyes/skin; assume acute toxicity via ingestion/inhalation.

Part 2: Pre-Disposal Characterization (The "Triage")

Before moving the container, you must characterize the physical state. The disposal route diverges based on whether the compound is an isolated solid or dissolved in a reaction mixture.

ParameterSolid IsolateReaction Mixture (Liquid)
Primary State Crystalline PowderSolution (e.g., in DMF, DMSO, Ethanol)
Waste Stream Solid Hazardous Waste (Halogenated) Liquid Halogenated Organic Waste
Critical Check Ensure no residual oxidizing agents are present.Check pH. If < 4 or > 10, adjust to neutral (pH 6-8) to prevent container degradation.
Container Type Wide-mouth HDPE or GlassGlass or HDPE Solvent Carboy
Part 3: Segregation Logic & Mechanism

The "Halogen Rule" (Scientific Rationale): You must segregate this compound from non-halogenated solvents (e.g., pure Acetone, Methanol).

  • Mechanism: When incinerated, the Bromine atom forms HBr gas.

  • Consequence: HBr is highly corrosive. Facilities must route this waste to incinerators equipped with caustic scrubbers (alkaline spray towers) to neutralize acid gases. Mixing this with non-halogenated waste unnecessarily increases the volume of expensive "scrubbed" incineration.

The "Oxidizer Ban" (Safety Critical):

  • Mechanism: The aminothiazole ring is electron-rich. Contact with Nitric Acid (

    
    ) can lead to uncontrolled nitration or ring cleavage, generating heat and potentially explosive gases (
    
    
    
    ).
  • Protocol: Never dispose of this compound in a waste container known to contain oxidizing acids or peroxides.

Part 4: Step-by-Step Disposal Workflow
Scenario A: Disposal of Solid Waste (Pure Compound or Filter Cake)
  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95 dust mask (or fume hood operation).

  • Container Selection: Use a dedicated wide-mouth jar (polyethylene or glass). Do not use metal cans due to potential corrosion from hydrolysis products.

  • Labeling:

    • Apply the hazardous waste label before filling.

    • Primary Constituent: "4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine"

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

  • Transfer:

    • Transfer inside a fume hood to capture dust.

    • Wipe the exterior of the container with a damp paper towel (ethanol-dampened). Dispose of the towel inside the same container.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area, segregated from oxidizers.

Scenario B: Disposal of Liquid Waste (Mother Liquor/Rinsate)[1]
  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Halogenated Waste" carboy (usually HDPE).

    • Safe Solvents: Ethanol, Methanol, DCM, Ethyl Acetate, DMF.

  • pH Verification: Dip a pH strip into the mixture.

    • If Acidic (< pH 4): Neutralize slowly with Sodium Bicarbonate (

      
      ) solution.
      
    • If Basic (> pH 10): Neutralize with dilute Acetic Acid or HCl (carefully).

  • Transfer:

    • Pour into the Red Can or Carboy marked "HALOGENATED ORGANIC SOLVENTS."

    • Crucial: Do not pour into the "Non-Halogenated" (Acetone/Ethanol only) stream. Even trace amounts (typically >2%) of halogens reclassify the entire container as halogenated.

  • Log Entry: Record the volume and specific chemical name on the waste log attached to the carboy.

Part 5: Visual Decision Workflow

DisposalWorkflow Start Waste Generation: 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Filter Cake StateCheck->IsSolid IsLiquid Liquid / Mother Liquor StateCheck->IsLiquid SolidBin Disposal: Solid Waste Bin Label: 'Toxic, Halogenated' IsSolid->SolidBin OxidizerCheck CRITICAL: Contains Oxidizers? (Nitric Acid, Peroxides) IsLiquid->OxidizerCheck Quench Perform Quench/Neutralization (Separate Protocol) OxidizerCheck->Quench Yes HalogenCheck Verify Halogenated Stream OxidizerCheck->HalogenCheck No Quench->HalogenCheck After Neutralization LiquidBin Disposal: Halogenated Solvent Carboy (Do NOT mix with Gen. Organic) HalogenCheck->LiquidBin Incineration Final Fate: High-Temp Incineration with Acid Gas Scrubbing SolidBin->Incineration LiquidBin->Incineration

Figure 1: Decision tree for the segregation and disposal of brominated aminothiazoles. Note the critical checkpoint for oxidizers to prevent reactivity hazards.

Part 6: Regulatory Framework (RCRA Context)

While this specific molecule may not have a dedicated "P" or "U" list code (unless it is a specific commercial chemical product), it is regulated by characteristic and process definitions under the US EPA Resource Conservation and Recovery Act (RCRA).

  • Characteristic of Toxicity (D Codes): If the waste stream fails TCLP (Toxicity Characteristic Leaching Procedure) for regulated metals or organics, it carries a D-code. For this specific molecule, we treat it as Hazardous Waste by virtue of its toxicity and halogen content.

  • Ignitability (D001): If dissolved in flammable solvents (Ethanol, Ethyl Acetate), the waste codes D001 (Ignitable) and F003/F005 (Spent Solvents) likely apply.

  • Halogenated Solvents (F001/F002): If dissolved in Methylene Chloride or similar, strict F-listing applies.

Compliance Statement for Labeling:

ngcontent-ng-c1352109670="" class="ng-star-inserted">

"Waste containing 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine. Hazard: Irritant, Toxic. Contains Bromine (Halogenated).[2][3] pH Neutral."[1]

Part 7: Spill Contingency

In the event of a benchtop spill:

  • Evacuate the immediate area if dust is airborne.

  • PPE: Don Nitrile gloves, safety glasses, and a lab coat.

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) and scoop into a waste jar.

    • Liquid: Absorb with vermiculite or spill pads. Do not use paper towels for large liquid spills if the solvent is flammable (static risk).

  • Decontamination: Clean surface with a mild soap solution followed by water.

  • Disposal: All cleanup materials must go into the Solid Hazardous Waste bin.

References
  • U.S. Environmental Protection Agency (EPA). (2025).[4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 22, 2026, from [Link]

  • PubChem. (2025).[2] 4-(3-Bromophenyl)-1,3-thiazol-2-amine Compound Summary. National Library of Medicine. Retrieved February 22, 2026, from [Link]

Sources

Handling

Operational Safety &amp; Handling Protocol: 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine

Executive Summary & Molecule Profile 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine is a dual-heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and fragment-based drug discovery. Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine is a dual-heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and fragment-based drug discovery. Its structure combines a reactive 2-aminothiazole moiety with a lipophilic bromothiophene core.

While standard Safety Data Sheets (SDS) often classify this compound generically, its structural pharmacology dictates a higher tier of caution. The aminothiazole ring is a known structural alert for skin sensitization and metabolic activation , while the brominated thiophene increases lipophilicity, potentially enhancing dermal absorption.

This guide moves beyond compliance to "Prudent Practice," ensuring data integrity and researcher safety.

Hazard Identification Matrix (GHS)

Based on structural analogs and functional group analysis.

Hazard CategoryH-CodeRisk DescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]No open vessels; strict hygiene.
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5][6][7][8]Double-gloving mandatory.
Eye Irritation H319 Causes serious eye irritation.[1][5][6]Goggles required (not just safety glasses).[4]
STOT-SE H335 May cause respiratory irritation.[4][6][7][9]Zero-dust workflow (Fume hood/weighing enclosure).
Aquatic Toxicity H410 Very toxic to aquatic life.[6][8]Zero-discharge disposal policy.

Personal Protective Equipment (PPE): The Layered Defense

Effective protection relies on a "Swiss Cheese Model" where multiple layers of PPE cover the weaknesses of others. Do not rely on a single barrier.

The PPE Decision Matrix

Why we choose specific materials for this compound.

  • Hand Protection: Standard latex is insufficient against halogenated aromatics. Nitrile provides better chemical resistance. Because this is a solid powder, the risk of micro-abrasion on gloves is high.

    • Protocol:Double-gloving is required. Inner glove (4 mil Nitrile) + Outer glove (High-Density Nitrile or Polychloroprene). Change outer gloves immediately upon contamination.

  • Respiratory Protection: The primary vector of exposure is inhalation of dust during weighing.

    • Protocol: All handling must occur inside a certified Chemical Fume Hood. If open-bench handling is unavoidable (strongly discouraged), a P100 HEPA respirator is the minimum requirement.

  • Eye Protection: Amines are caustic to mucous membranes.

    • Protocol:Chemical Splash Goggles (indirect venting) are superior to safety glasses, which allow dust entry from the sides.

Visualization: PPE Hierarchy & Selection Logic

PPE_Hierarchy Risk Risk Vector: Fine Organic Dust Engineering Primary Barrier: Chemical Fume Hood (Face Velocity > 100 fpm) Risk->Engineering Mitigation Respiratory Respiratory: N95/P100 (if hood fails) Engineering->Respiratory Backup Hands Hands: Double Nitrile Gloves (Permeation Protection) Engineering->Hands Eyes Eyes: Chemical Splash Goggles (Dust/Vapor Seal) Engineering->Eyes Safety Researcher Safety & Sample Integrity Respiratory->Safety Hands->Safety Eyes->Safety

Figure 1: The "Layered Defense" strategy prioritizes engineering controls (Fume Hood) over personal gear, treating PPE as the final fail-safe.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer (Highest Risk)

The static nature of crystalline organic solids often causes "jumping" or aerosolization during weighing.

  • Static Mitigation: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial. This prevents the powder from dispersing due to electrostatic repulsion.

  • The "Coffin" Technique:

    • Place the receiving vessel (flask/vial) inside a secondary container (beaker) to catch spills.

    • Use a disposable anti-static weighing boat.

    • Never return excess chemical to the stock bottle (cross-contamination risk).

  • Solvent Dampening: If possible, pre-weigh the solvent in the reaction flask. Add the solid directly to the solvent to immediately suppress dust formation.

Phase 2: Reaction Setup
  • Solvent Choice: When solubilizing, avoid low-boiling solvents (like DCM) initially if heat is involved, as rapid boiling can carry toxic aerosols.

  • Inert Atmosphere: This compound contains an amine and a thiophene; it may be oxidation-sensitive. Purge the headspace with Nitrogen or Argon.

Phase 3: Cleanup
  • Wipe Down: Use a solvent-dampened Kimwipe (Acetone or Ethanol) to wipe the balance area. Do not use compressed air to blow dust away; this aerosolizes the hazard.

  • Glove Removal: Use the "beak method" (pulling one glove off inside the other) to ensure the contaminated exterior never touches skin.

Emergency Response & Spill Management

In the event of a spill, immediate action prevents chronic exposure.

Spill Response Workflow

Spill_Response Start Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Start->Assess Solid Scenario A: Dry Powder Assess->Solid Liquid Scenario B: Solution Assess->Liquid Action_Solid 1. Do NOT sweep (creates dust) 2. Cover with damp paper towels 3. Scoop into bag Solid->Action_Solid Action_Liquid 1. Cover with absorbent pads 2. Neutralize if acidic 3. Double bag waste Liquid->Action_Liquid Disposal Label as 'Hazardous Waste: Halogenated Organic' Action_Solid->Disposal Action_Liquid->Disposal

Figure 2: Decision logic for spill remediation. Note the prohibition on dry sweeping to prevent inhalation.

Waste Disposal: Cradle-to-Grave

Proper disposal is critical due to the H410 (Aquatic Toxicity) classification. The bromine atom makes this "Halogenated Waste," which requires high-temperature incineration.

Waste StreamClassificationAction
Solid Waste Hazardous Solid (Halogenated)Collect in a dedicated solid waste drum. Do not trash.
Liquid Mother Liquor Halogenated Organic SolventSegregate from non-halogenated solvents. Do not mix with acids.
Contaminated Sharps Hazardous SharpsDispose of needles/syringes in a rigid sharps container immediately.
Rinsate Aqueous/Organic MixFirst rinse of glassware must go to the Halogenated Waste stream, not down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 723330, 4-(3-Bromophenyl)-1,3-thiazol-2-amine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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